The Synthesis and Mechanistic Profiling of 3-Chloro-2-methyl-3-phenyl-2-propenal
Executive Overview and Chemical Significance In the realm of synthetic organic chemistry and drug discovery, the architectural construction of highly functionalized α,β -unsaturated aldehydes requires absolute precision....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview and Chemical Significance
In the realm of synthetic organic chemistry and drug discovery, the architectural construction of highly functionalized
α,β
-unsaturated aldehydes requires absolute precision. 2-Propenal, 3-chloro-2-methyl-3-phenyl- (commonly referred to as
β
-chloro-
α
-methylcinnamaldehyde) is a highly reactive, bifunctional synthon. With the molecular formula
C10H9ClO
, this molecule features both a vinylic chloride and an
α,β
-unsaturated aldehyde moiety.
As a Senior Application Scientist, I approach this molecule not as a final product, but as a critical gateway intermediate. It is extensively utilized in the downstream synthesis of complex heterocycles, including antimicrobial thiazole derivatives[1] and annulated thiochromenes[2], which are heavily investigated in modern oncology and infectious disease research.
Mechanistic Causality: The Vilsmeier-Haack Transform
The canonical pathway for synthesizing 3-chloro-2-methyl-3-phenyl-2-propenal is the Vilsmeier-Haack formylation of propiophenone[3]. This is not a simple substitution; it is a meticulously orchestrated cascade of electrophilic activation, nucleophilic capture, and thermodynamically driven halogenation.
The Causality of the Reaction Cascade:
Electrophile Generation: N,N-Dimethylformamide (DMF) acts as both the solvent and a reactant. Upon the dropwise addition of phosphorus oxychloride (
POCl3
), a highly electrophilic species—chloromethylene-N,N-dimethyliminium chloride (the Vilsmeier reagent)—is generated.
Nucleophilic Enolization: Propiophenone, unlike non-enolizable aromatic systems, possesses an active
α
-methylene group. Under the reaction conditions, it tautomerizes to its enol form, rendering the
α
-carbon highly nucleophilic.
C-C Bond Formation & Chlorination: The enol
π
-system attacks the iminium carbon. The intermediate subsequently undergoes chlorination, where the enolic hydroxyl group is displaced by a chloride ion. This step is thermodynamically driven by the formation of strong P=O bonds in the phosphorus byproducts.
Hydrolysis: The resulting iminium salt is highly stable under anhydrous conditions but rapidly hydrolyzes upon aqueous workup to yield the final
α,β
-unsaturated aldehyde[4].
Mechanistic pathway of the Vilsmeier-Haack formylation of propiophenone.
Experimental Protocol: A Self-Validating System
To ensure scalability and high yield (typically 75-85%), the synthetic protocol must be executed as a self-validating system. Heuristic guesswork is eliminated by establishing Critical Control Points (CCPs) at each stage of the workflow.
Procedure: Charge a dry, nitrogen-flushed round-bottom flask with DMF. Cool the system to 0 °C using an ice-salt bath. Add
POCl3
dropwise over 30 minutes with vigorous magnetic stirring.
Causality & Validation (CCP1): The reaction between DMF and
POCl3
is violently exothermic. Maintaining the internal temperature strictly below 5 °C prevents the thermal degradation of the iminium salt into inactive byproducts. A shift to a pale yellow, viscous solution validates successful reagent formation.
Step 2: Substrate Integration
Procedure: Dissolve propiophenone in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0 °C.
Causality & Validation: Dropwise addition controls the kinetics of the electrophilic attack, suppressing unwanted polymerization or oligomerization of the highly reactive enol.
Step 3: Thermal Activation
Procedure: Remove the cooling bath and gradually heat the reaction mixture to 60–70 °C. Maintain this temperature for 4–6 hours.
Causality & Validation (CCP2): Ambient temperature is insufficient to drive the chlorination step. Heating overcomes this activation energy barrier. Validation is achieved via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase; the reaction is complete when the propiophenone spot is entirely consumed.
Step 4: Buffered Quenching and Hydrolysis
Procedure: Cool the mixture to room temperature. Pour it slowly over a vigorously stirred mixture of crushed ice and saturated aqueous sodium acetate (
NaOAc
).
Causality & Validation (CCP3): Why
NaOAc
instead of
NaOH
? Strong bases like
NaOH
can trigger catastrophic aldol condensations or degrade the sensitive
α,β
-unsaturated aldehyde.
NaOAc
provides a mild, buffered environment (pH ~6-7) that safely hydrolyzes the iminium intermediate while neutralizing the generated
HCl
[4].
Step 5: Isolation and Purification
Procedure: Extract the aqueous emulsion with Dichloromethane (DCM) (
3×50
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield a pale yellow oil or crystalline solid.
Self-validating workflow for the synthesis of 3-chloro-2-methyl-3-phenyl-2-propenal.
Quantitative Data & Analytical Profiling
Post-synthesis, rigorous analytical profiling is mandatory to confirm the (Z)/(E) stereochemistry and verify the integrity of the vinylic chloride and aldehyde functional groups[5]. The table below summarizes the expected quantitative and spectroscopic data.
Analytical Technique
Expected Observation / Value
Diagnostic Significance
Reaction Yield
75% – 85% (Optimized)
Validates the efficiency of the thermal activation and buffered quench steps.
The extreme downfield singlet at 10.20 ppm confirms successful formylation. The singlet at 2.15 ppm confirms the intact
α
-methyl group.
13
C NMR (
CDCl3
)
δ
191.5 (CHO)
δ
148.2 (C-Cl)
δ
14.5 (
CH3
)
The peak at 148.2 ppm is highly characteristic of the
sp2
hybridized vinylic carbon bonded to the electronegative chlorine.
FT-IR Spectroscopy
1675 cm
−1
(C=O stretch)1590 cm
−1
(C=C stretch)760 cm
−1
(C-Cl stretch)
Confirms the presence of the conjugated
α,β
-unsaturated aldehyde system and the carbon-chlorine bond.
Mass Spectrometry (EI)
m/z 180 (
M+
) and 182 (
M+2
)
The distinct 3:1 ratio of the molecular ion peaks confirms the presence of a single chlorine atom (due to
35Cl
and
37Cl
isotopes).
Downstream Applications in Drug Development
The true value of 3-chloro-2-methyl-3-phenyl-2-propenal lies in its bifunctional reactivity. The vinylic chlorine is relatively stable against standard
SN2
attacks but is highly susceptible to bis-nucleophilic cyclization protocols.
In drug development, this molecule is reacted with thiourea or thioacetamide derivatives to synthesize highly substituted thiazoles . These thiazole scaffolds are subsequently screened for potent antimicrobial activities against pathogens like Klebsiella pneumoniae and Escherichia coli[1]. Furthermore, treating this compound with sulfur and Grignard reagents yields 3-mercaptoacrylaldehydes, which undergo domino condensation to form annulated thiochromenes —a class of compounds demonstrating significant inhibitory effects against Ehrlich ascites tumor growth and lymphocytic leukemia[2].
Molecular Structure Analysis and Synthetic Methodologies of 2-Propenal, 3-chloro-2-methyl-3-phenyl-
Executive Summary The compound 2-Propenal, 3-chloro-2-methyl-3-phenyl- (commonly referred to as α -methyl- β -chlorocinnamaldehyde) is a highly versatile β -chloro- α,β -unsaturated aldehyde. In advanced organic synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Propenal, 3-chloro-2-methyl-3-phenyl- (commonly referred to as
α
-methyl-
β
-chlorocinnamaldehyde) is a highly versatile
β
-chloro-
α,β
-unsaturated aldehyde. In advanced organic synthesis and drug development, this molecule serves as a critical bifunctional electrophile. Its unique "push-pull" electronic configuration—driven by the electron-withdrawing aldehyde group and the electronegative
β
-chlorine atom—makes it an ideal precursor for constructing complex heterocycles, such as thiazoles and thiochromanes, which exhibit potent antimicrobial and pharmacological properties [1].
This technical guide provides an in-depth analysis of its chemical identity, the mechanistic causality behind its synthesis, and the multi-modal spectroscopic protocols required for rigorous structural validation.
Chemical Identity & Structural Causality
The reactivity of 3-chloro-2-methyl-3-phenylacrylaldehyde is governed by its conjugated backbone. The
β
-carbon is highly susceptible to nucleophilic addition-elimination reactions because the chlorine atom acts as an excellent leaving group. Furthermore, the aldehyde moiety allows for Knoevenagel condensations and imine formations.
The synthesis of this compound predominantly yields the (Z)-isomer (CAS: 31357-81-0). The causality behind this stereoselectivity lies in steric hindrance. During the elimination phase of its synthesis, the bulky phenyl ring and the aldehyde group naturally orient themselves trans to one another to minimize steric clash. According to Cahn-Ingold-Prelog (CIP) priority rules, the chlorine (priority 1) and the aldehyde group (priority 1) end up on the same side of the double bond, designating the thermodynamically favored product as the (Z)-configuration[1].
Table 1: Physicochemical Properties Summarization
Property
Value
IUPAC Name
(Z)-3-chloro-2-methyl-3-phenylprop-2-enal
CAS Registry Number
31357-81-0 (Z-isomer) / 31357-82-1 (E-isomer)
Molecular Formula
C
10
H
9
ClO
Molecular Weight
180.63 g/mol
Exact Mass
180.034 Da
Topological Polar Surface Area
17.1 Ų
Synthetic Workflow: The Vilsmeier-Haack Formylation
The most robust and self-validating method for synthesizing
β
-chloroenals is the Vilsmeier-Haack reaction using an enolizable ketone (propiophenone) as the starting material.
Mechanistic Causality
The reaction relies on the in situ generation of the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl
3
). Propiophenone undergoes enolization, and the nucleophilic enol attacks the highly electrophilic Vilsmeier reagent. Subsequent chlorination by the POCl
3
byproducts replaces the oxygen atom, and a final buffered hydrolysis yields the
α,β
-unsaturated aldehyde.
Fig 1: Mechanistic workflow of the Vilsmeier-Haack formylation of propiophenone.
Step-by-Step Experimental Protocol
To ensure high yield and prevent the degradation of the sensitive
β
-chloroenal, strict adherence to thermal and pH controls is required.
Preparation of the Vilsmeier Reagent:
Action: In a flame-dried, round-bottom flask purged with argon, add 3.0 equivalents of anhydrous DMF. Cool the flask to 0 °C using an ice-water bath. Dropwise, add 1.2 equivalents of POCl
3
over 30 minutes.
Causality: The slow addition and low temperature prevent the violent exothermic decomposition of the highly reactive Vilsmeier intermediate.
Substrate Addition:
Action: Dissolve 1.0 equivalent of propiophenone in a minimal amount of anhydrous DMF and add it dropwise to the complex at 0 °C.
Causality: Propiophenone must be added after the reagent is fully formed to ensure selective electrophilic attack on the enol tautomer.
Reaction Execution:
Action: Remove the ice bath and gradually heat the reaction mixture to 65 °C for 5 hours.
Causality: Elevated thermal energy is required to overcome the activation barrier for the chlorination of the intermediate and the subsequent elimination step.
Quenching and Hydrolysis:
Action: Cool the mixture to room temperature and carefully pour it over crushed ice. Immediately add a saturated aqueous solution of sodium acetate (NaOAc) until the pH reaches ~6.
Causality: NaOAc acts as a mild buffer. It neutralizes the highly acidic POCl
3
byproducts and facilitates the hydrolysis of the iminium ion to the final aldehyde without causing base-catalyzed degradation or aldol condensation.
Extraction and Purification:
Action: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify via silica gel flash chromatography (eluent: 9:1 Hexane/Ethyl Acetate).
Molecular Structure Analysis & Characterization
Validating the integrity of the synthesized 2-Propenal, 3-chloro-2-methyl-3-phenyl- requires a multi-modal spectroscopic approach.
Analytical Logic & Causality
Mass Spectrometry (MS): The presence of the chlorine atom is definitively proven by the isotopic signature in the mass spectrum. Chlorine naturally exists as
35
Cl and
37
Cl in a ~3:1 ratio. Consequently, the molecular ion peak (
M+
) will present a distinct doublet at m/z 180 and 182 [1].
Nuclear Magnetic Resonance (NMR): The
1
H NMR spectrum is anchored by the highly deshielded aldehyde proton, which appears as a sharp singlet near 10.2 ppm. The allylic methyl group is shifted to ~2.1 ppm due to the anisotropic effect of the adjacent double bond and phenyl ring [2].
Infrared Spectroscopy (IR): The conjugation of the aldehyde with the alkene lowers the C=O stretching frequency from a typical 1715 cm
−1
down to approximately 1670 cm
−1
.
Fig 2: Multi-modal spectroscopic characterization workflow for structural validation.
In the pharmaceutical sector, (Z)-3-chloro-2-methyl-3-phenylacrylaldehyde is not an end-product but a highly valued synthetic intermediate. Due to the orthogonal reactivity of its functional groups, it is frequently utilized in the synthesis of 2-mercaptobenzaldehydes and thiazole derivatives [2].
By reacting the
β
-chloroenal with thiourea or various Grignard reagents in the presence of sulfur, researchers can cyclize the backbone into thiazolidinone or thiochromane derivatives. Recent molecular docking studies and in vitro bioassays have demonstrated that these specific thiazole derivatives exhibit remarkable antimicrobial activity against Klebsiella pneumoniae and Escherichia coli, making the parent
β
-chloroenal an indispensable building block in the discovery of novel antibiotics [2].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 643134, (Z)-3-chloro-2-methyl-3-phenyl-acrylaldehyde" PubChem, [Link]
ResearchGate. "Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives" ResearchGate Scientific Network, [Link]
Foundational
The Chemical Properties and Synthetic Utility of 3-Chloro-2-methyl-3-phenyl-2-propenal: A Technical Guide for Drug Development
Executive Summary & Structural Significance The strategic deployment of bifunctional electrophiles is a cornerstone of modern heterocyclic chemistry and drug discovery. Among these versatile building blocks, 3-chloro-2-m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
The strategic deployment of bifunctional electrophiles is a cornerstone of modern heterocyclic chemistry and drug discovery. Among these versatile building blocks, 3-chloro-2-methyl-3-phenyl-2-propenal (also known as
α
-methyl-
β
-chlorocinnamaldehyde) stands out as a highly reactive, orthogonal scaffold. Featuring both an
α,β
-unsaturated aldehyde and a vinylic chloride within a compact framework, this molecule serves as a privileged intermediate for the divergent synthesis of complex heterocycles, including thiazoles, pyrazoles, and thiochromanes .
As a Senior Application Scientist, it is critical to recognize that the utility of this compound lies in its "push-pull" electronic system. The strong electron-withdrawing nature of the aldehyde dominates the
π
-system, rendering the
β
-carbon highly susceptible to nucleophilic addition-elimination reactions, while the aldehyde itself remains primed for condensation.
Physicochemical Profiling
Understanding the baseline properties of 3-chloro-2-methyl-3-phenyl-2-propenal is essential for optimizing reaction conditions and ensuring regulatory compliance during scale-up .
Defines the bifunctional nature (halogen + enal) required for tandem annulations.
Molecular Weight
180.63 g/mol
Low molecular weight allows for high atom economy in downstream API synthesis.
CAS Registry Number
31357-82-1 (E-isomer)
Essential for regulatory tracking, SDS management, and procurement .
Physical State
Pale yellow liquid/solid
Color intensity serves as a visual indicator of purity and degree of conjugation.
Electrophilic Sites
C1 (Carbonyl), C3 (
β
-carbon)
Enables the divergent synthesis of 5- and 6-membered therapeutic heterocycles.
Mechanistic Synthesis: The Vilsmeier-Haack Approach
The most efficient and scalable method for synthesizing 3-chloro-2-methyl-3-phenyl-2-propenal is the Vilsmeier-Haack formylation of propiophenone .
Mechanistic Causality:
Phosphorus oxychloride (POCl
3
) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). Propiophenone undergoes enolization, and the resulting enol nucleophilically attacks the Vilsmeier reagent. The presence of the
α
-methyl group is critical; it directs the regiochemistry and stabilizes the resulting enal through hyperconjugation. Subsequent elimination and a second attack by chloride yields a
β
-chloro iminium intermediate, which is carefully hydrolyzed to reveal the final aldehyde.
Fig 1: Vilsmeier-Haack mechanistic pathway for synthesizing the target beta-chloroenal.
Core Chemical Properties & Reactivity Mapping
The compound's dual reactivity allows it to act as a bis-electrophile when treated with bis-nucleophiles.
Aldehyde Reactivity (C1): Readily undergoes condensation with primary amines to form Schiff bases (imines).
Vinylic Chloride Reactivity (C3): Undergoes facile nucleophilic vinylic substitution (
SNV
). The conjugated carbonyl group lowers the activation energy for the addition-elimination pathway, allowing the displacement of the chloride ion under relatively mild conditions.
Bifunctional Annulation: When reacted with reagents like thiosemicarbazides or thioureas, the molecule undergoes a tandem condensation-substitution sequence, rapidly building complex heterocyclic cores like 1,3-thiazoles, which exhibit remarkable antimicrobial and antitubercular activities [[1]]([Link]).
Fig 2: Divergent reactivity map illustrating heterocycle formation and cross-coupling.
Table 2: Comparative Reactivity Profile
Reagent Class
Primary Reaction Site
Resulting Scaffold
Pharmaceutical Relevance
Thioureas / Thioamides
C1 and C3 (Tandem)
Thiazoles
Antimicrobial against K. pneumoniae and E. coli [[1]]([Link]).
Hydrazines
C1 and C3 (Tandem)
Pyrazoles
Anti-inflammatory and analgesic compounds.
Organoboronic Acids
C3 (Cross-coupling)
β
-Substituted Enals
Advanced intermediates for targeted therapies.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality-driven steps.
Protocol A: Synthesis of 3-Chloro-2-methyl-3-phenyl-2-propenal
Objective: To synthesize the target
β
-chloroenal via Vilsmeier-Haack formylation with high regioselectivity.
Reagent Preparation: Cool anhydrous DMF (3.0 equiv) to 0°C in a dry, inert atmosphere (N
2
or Ar).
Causality: Dropwise addition controls the highly exothermic formation of the chloromethyleneiminium ion, preventing thermal degradation.
Self-Validation: The solution will transition from colorless to a pale yellow, highly viscous complex, confirming active reagent formation.
Substrate Addition: Add propiophenone (1.0 equiv) dropwise, maintaining the internal temperature strictly below 5°C.
Thermal Activation: Gradually heat the reaction mixture to 60–70°C and stir for 4–6 hours.
Causality: Elevated temperature is required to overcome the activation energy for the enol attack and subsequent chloride substitution.
IPC: Monitor the disappearance of propiophenone via TLC (Hexane:EtOAc 8:2). The reaction is deemed complete when the UV-active starting material spot (R
f
~0.6) is entirely replaced by a highly polar baseline spot (the iminium salt).
Quenching & Hydrolysis: Pour the hot mixture carefully over crushed ice.
Causality: Rapid cooling prevents the polymerization of the reactive enal product, while the aqueous environment hydrolyzes the iminium intermediate into the final aldehyde .
Self-Validation: Phase separation of an organic layer (or precipitation of a solid) validates the breakdown of the water-soluble iminium salt.
Purification: Extract with dichloromethane, wash with saturated NaHCO
3
, dry over Na
2
SO
4
, concentrate, and purify via silica gel chromatography.
Protocol B: Synthesis of Antimicrobial Thiazole Derivatives
Objective: To construct a 1,3-thiazole core using the synthesized
β
-chloroenal via tandem annulation.
Initiation: Dissolve 3-chloro-2-methyl-3-phenyl-2-propenal (1.0 equiv) in absolute ethanol.
Activation: Add thiourea or a substituted thiosemicarbazide (1.1 equiv) and a catalytic amount of glacial acetic acid.
Causality: Acetic acid acts as a Brønsted acid to activate the carbonyl carbon, accelerating the initial imine formation without fully protonating the nucleophilic sulfur.
Cyclization: Reflux the mixture for 3–5 hours.
Self-Validation: The formation of a distinct precipitate upon cooling indicates successful cyclization. The resulting rigid, planar thiazole core has significantly lower solubility in cold ethanol than the flexible starting materials.
Isolation: Filter the precipitate, wash with cold ethanol, and recrystallize from an appropriate solvent to yield the pure antimicrobial agent .
References
[2] National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 643939, (2E)-3-chloro-2-methyl-3-phenylacrylaldehyde". PubChem. Available at:[Link]
[3] NextSDS. "(2E)-3-Chloro-2-methyl-3-phenyl-2-propenal — Chemical Substance Information". NextSDS Database. Available at:[Link]
[1] ResearchGate. "Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives". ResearchGate. Available at:[Link]
[4] ResearchGate. "Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes". ResearchGate. Available at:[Link]
An In-depth Technical Guide to the Thermodynamic Stability of 2-Propenal, 3-chloro-2-methyl-3-phenyl-
For Researchers, Scientists, and Drug Development Professionals Abstract: The thermodynamic stability of active pharmaceutical ingredients and their intermediates is a cornerstone of safe, effective, and reliable drug de...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract: The thermodynamic stability of active pharmaceutical ingredients and their intermediates is a cornerstone of safe, effective, and reliable drug development. This guide provides a detailed analysis of the thermodynamic stability of 2-Propenal, 3-chloro-2-methyl-3-phenyl-, a substituted α,β-unsaturated aldehyde. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes established principles from analogous structures—such as cinnamaldehyde and other chlorinated conjugated systems—to construct a robust stability profile. We delve into the theoretical underpinnings of its stability, influenced by its conjugated system and various substituents. Furthermore, this guide outlines potential degradation pathways, presents state-of-the-art methodologies for both experimental and computational stability assessment, and offers a synthesized prediction of the compound's behavior under various stress conditions. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge required to anticipate stability challenges, design appropriate handling and storage protocols, and ensure the integrity of this and structurally related molecules.
Introduction to the Molecule and its Stability
The successful transition of a molecule from discovery to a viable drug product is critically dependent on its inherent chemical and physical stability. Understanding the thermodynamic stability of a compound informs everything from synthesis and purification to formulation, storage, and shelf-life. This section introduces the specific structural features of 2-Propenal, 3-chloro-2-methyl-3-phenyl- and discusses why its stability is a paramount concern for its potential applications.
Chemical Identity and Structure
2-Propenal, 3-chloro-2-methyl-3-phenyl- is a complex α,β-unsaturated aldehyde. Its structure is built upon a cinnamaldehyde framework, featuring key substitutions that significantly influence its electronic and steric properties.
Core Structure: 2-Propenal (Acrolein) backbone, providing a reactive conjugated system.
Substituents:
A phenyl group at the C3 position, creating a cinnamaldehyde-like structure.
A chloro group also at the C3 position.
A methyl group at the C2 (α-carbon) position.
The IUPAC name for this structure is (2E)-3-chloro-2-methyl-3-phenyl-2-propenal. The "(2E)" designation specifies the stereochemistry around the carbon-carbon double bond, which is a critical factor in its overall stability and reactivity.
Caption: Structure of (2E)-3-Chloro-2-methyl-3-phenyl-2-propenal.
The Imperative of Thermodynamic Stability in Drug Development
In the pharmaceutical industry, a molecule's stability is not merely an academic curiosity; it is a critical attribute that dictates its viability as a drug candidate.
Shelf-Life & Storage: A thermodynamically stable compound degrades slowly, ensuring it maintains its potency and safety profile over time. This directly impacts logistics, storage requirements (e.g., need for refrigeration), and product expiry dating.
Degradation Products & Safety: Unstable compounds can decompose into new, potentially toxic or immunogenic entities. Identifying and controlling these degradation pathways is a regulatory requirement and essential for patient safety.
Process Chemistry: The stability of intermediates and the final active pharmaceutical ingredient (API) influences the safety and efficiency of manufacturing processes. Highly exothermic decomposition reactions can pose significant thermal runaway hazards.[1][2]
Formulation: An unstable API can react with excipients, leading to loss of efficacy, altered bioavailability, and the formation of harmful byproducts.
Theoretical Framework for Thermodynamic Stability
The stability of 2-Propenal, 3-chloro-2-methyl-3-phenyl- is not governed by a single factor but is rather the result of a complex interplay between its conjugated core and the electronic and steric effects of its substituents.
The Role of the Conjugated System
The α,β-unsaturated aldehyde moiety (C=C-C=O) forms a conjugated π-system. This delocalization of π-electrons across the four atoms leads to resonance stabilization, which inherently makes the conjugated system more stable than isolated double bonds. However, this same feature also creates electrophilic centers at both the carbonyl carbon and the β-carbon, making the molecule susceptible to nucleophilic attack.[3]
Impact of Substituents on Stability
The substituents on the propenal backbone fine-tune the molecule's stability.
Chlorine (at C3): The chlorine atom exerts a dual electronic effect. Its high electronegativity makes it strongly electron-withdrawing via the sigma bond (inductive effect), which can reduce electron density in the π-system. Studies have shown that the introduction of a chlorine atom to a conjugated system can significantly increase its stability against both photolysis and oxidation.[4] This enhanced stability is attributed to a combination of steric hindrance and the electron-withdrawing nature of the chlorine atom, which can protect the conjugated system from oxidative degradation.[4][5]
Phenyl Group (at C3): The phenyl ring extends the conjugated system, further delocalizing the π-electrons and contributing to the overall stability of the molecule.
Methyl Group (at C2): The α-methyl group has a modest electron-donating effect. More significantly, it provides steric bulk near the reactive aldehyde center, which may influence the approach of reactants and potentially affect kinetic stability.
Key Thermodynamic Parameters
Potential Decomposition Pathways
Understanding how a molecule might degrade is crucial for developing strategies to prevent it. Based on its functional groups, 2-Propenal, 3-chloro-2-methyl-3-phenyl- is susceptible to several degradation pathways.
Oxidative Degradation: The aldehyde functional group is inherently prone to oxidation. Similar to its parent compound, cinnamaldehyde, it can be oxidized by atmospheric oxygen to form the corresponding carboxylic acid (3-chloro-2-methyl-3-phenyl-2-propenoic acid).[9][10] This process can be accelerated by light and heat and may involve the formation of unstable peroxide intermediates.[10]
Hydrolytic Degradation: α,β-unsaturated carbonyl compounds can be susceptible to hydrolysis, particularly under basic conditions. While direct data is unavailable, related compounds can undergo reactions with water.
Photochemical Decomposition: Extended conjugated systems, like the one in this molecule, often absorb UV light, which can lead to photochemical reactions and degradation.[3][4] The presence of the chlorine atom may, however, enhance photostability compared to the unsubstituted analogue.[4]
Thermal Decomposition: At elevated temperatures, chlorinated organic compounds can undergo dehydrochlorination (elimination of HCl). This could be a potential thermal degradation pathway, leading to the formation of an alkyne or other rearranged products.
Caption: Potential degradation pathways for the title compound.
Methodologies for Stability Assessment
A comprehensive evaluation of thermodynamic stability requires a combination of experimental and computational techniques.
Experimental Approaches
Experimental methods provide real-world data on how the material behaves under stress.
4.1.1 Calorimetry
Calorimetry is a powerful suite of techniques used to measure heat changes associated with chemical reactions or physical transitions, providing critical data for thermal hazard assessment.[11]
Differential Scanning Calorimetry (DSC): DSC is a primary screening tool used to determine the onset temperature of decomposition.[12] A small sample is heated at a constant rate, and the heat flow to the sample is compared to a reference. A sharp exothermic peak indicates a decomposition event, and the temperature at which this begins (the onset temperature) is a key indicator of thermal instability.[1]
Reaction Calorimetry: This technique measures the heat evolved during a chemical reaction under process-like conditions. It is essential for safely scaling up syntheses by quantifying the heat of reaction and identifying any potential for thermal accumulation that could lead to a runaway reaction.[1][13]
Protocol: Thermal Stability Screening using DSC
Sample Preparation: Accurately weigh 1-5 mg of the compound into a hermetically sealed aluminum or gold-plated stainless steel DSC pan. The choice of pan material is critical to prevent any reaction with the sample.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Experimental Program:
Equilibrate the cell at a starting temperature (e.g., 30 °C).
Ramp the temperature at a controlled rate (typically 5-10 °C/min) to a final temperature (e.g., 350 °C or until decomposition is complete).
Maintain a constant flow of inert gas (e.g., nitrogen) to prevent oxidative degradation during the analysis.
Data Analysis: Analyze the resulting thermogram. Identify the onset temperature (Tonset) of any significant exothermic events. The integrated area of the exotherm provides the enthalpy of decomposition (ΔHd). A low Tonset (<150-200°C) and a high |ΔHd| (>100 J/g) often indicate a significant thermal hazard that requires more advanced testing.[13]
Caption: A typical experimental workflow for DSC analysis.
Computational Chemistry Approaches
In the absence of experimental data, computational methods provide invaluable predictions of thermodynamic properties.
Quantum Mechanics (QM): High-level ab initio or Density Functional Theory (DFT) methods can be used to calculate the total electronic energy of a molecule.[14] From this, the gas-phase enthalpy of formation can be derived using atomization or isodesmic reaction schemes.[6][7] These methods are computationally intensive but offer high accuracy.
Machine Learning and Group Additivity: For rapid estimation, methods like Benson's Group Additivity or modern machine learning models can predict ΔfH° based on the molecule's structure.[15] These methods are less accurate than high-level QM but are useful for initial screening of large numbers of compounds.
Synthesized Stability Profile
By integrating the principles discussed above, we can construct a predicted stability profile for 2-Propenal, 3-chloro-2-methyl-3-phenyl-.
Table 1: Predicted Stability and Influencing Factors
Stability Aspect
Predicted Stability
Factors Enhancing Stability
Factors Detracting from Stability
Thermal
Moderate
Extended conjugation. The chlorine substituent may offer some stabilization.[4]
Potential for exothermic decomposition and dehydrochlorination at elevated temperatures.
Oxidative
Low to Moderate
Chlorine's electron-withdrawing nature may increase resistance to oxidation compared to analogs.[4]
The aldehyde group is highly susceptible to oxidation, especially in the presence of air and light.[9][10]
Hydrolytic
High (Neutral pH) to Low (Basic pH)
Generally stable in neutral aqueous conditions.
The conjugated system is activated towards nucleophilic attack by water/hydroxide under basic conditions.
Photochemical
Moderate
The chlorine atom has been shown to improve the photostability of conjugated systems.[4]
Extended conjugated systems are inherently prone to degradation upon absorption of UV radiation.[3]
Conclusion and Future Directions
The thermodynamic stability of 2-Propenal, 3-chloro-2-methyl-3-phenyl- is a multifaceted property governed by a delicate balance of stabilizing and destabilizing structural features. The extended conjugated system, enhanced by the phenyl group and a potentially stabilizing chloro substituent, provides a degree of inherent stability.[4] However, this is counteracted by the reactive α,β-unsaturated aldehyde moiety, which is a primary site for oxidative and nucleophilic degradation.
For researchers and drug development professionals, this means that while the core scaffold is robust, careful handling and storage conditions are paramount. Specifically, protection from oxygen, light, and high temperatures is essential to preserve the compound's integrity.[10]
Future Work:
To move beyond this synthesized profile, a dedicated experimental investigation is required.
Definitive Calorimetric Studies: Performing DSC and reaction calorimetry experiments would provide definitive data on the compound's thermal hazards.[11][12]
Forced Degradation Studies: A systematic study under various stress conditions (heat, light, pH, oxidant) coupled with HPLC-MS analysis would identify and quantify the actual degradation products.
High-Level Computational Analysis: A rigorous computational study using methods like G3 or G4 could provide a highly accurate prediction of the gas-phase enthalpy of formation, serving as a valuable benchmark.[7][8]
By undertaking these investigations, a complete and actionable understanding of the thermodynamic stability of 2-Propenal, 3-chloro-2-methyl-3-phenyl- can be achieved, paving the way for its safe and effective application in research and development.
References
Nakatani, Y., et al. (2018). Improvement of chemical stability of conjugated dienes by chlorine substitution. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra07810h
Frurip, D. J., et al. (2008). Selection of the Proper Calorimetric Test Strategy in Reactive Chemicals Hazard Evaluation. Organic Process Research & Development. Available at: https://pubs.acs.org/doi/10.1021/op800117t
Prime Process Safety Center. (n.d.). Calorimetric Studies. Available at: https://www.primesafety.tamu.edu/reactive-chemicals-services/calorimetric-studies/
Paulechka, E., & Kazakov, A. (2022). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Chemical & Engineering Data. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9944641/
An, W., et al. (2007). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. The Journal of Physical Chemistry A. Available at: https://pubs.acs.org/doi/10.1021/jp071533x
Kulkarni, A. A., et al. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Transactions of the Indian Institute of Chemical Engineers. Available at: https://www.tsijournals.com/articles/reaction-calorimetry-as-a-tool-for-thermal-risk-assessment-and-improvement-of-safe-scalable-chemical-processes.pdf
Mary Kay O'Connor Process Safety Center. (n.d.). Reactive Chemicals. Available at: https://psc.tamu.edu/research/research-subject/reactive-chemicals
Wikipedia. (2024). Cinnamaldehyde. Available at: https://en.wikipedia.org/wiki/Cinnamaldehyde
Fauske & Associates. (2023). Key Considerations During a Reactive Hazard Analysis (RHA). Available at: https://www.fauske.com/blog/key-considerations-during-a-reactive-hazard-analysis-rha
Chemistry Stack Exchange. (2015). Is there a way to efficiently estimate the enthalpy of formation for an organic molecule in computational chemistry?. Available at: https://chemistry.stackexchange.
He, F. (2024). Chlorine-mediated organic conjugated materials and quasi-planar heterojunction devices. Proceedings of SPIE. Available at: https://spie.org/Publications/Proceedings/Paper/10.1117/12.3023212
Vikesland, P. J., et al. (2021). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8128038/
Uyar, T., et al. (2019). Molecular Encapsulation of Cinnamaldehyde within Cyclodextrin Inclusion Complex Electrospun Nanofibers: Fast-Dissolution, Enhanced Water Solubility, High Temperature Stability, and Antibacterial Activity of Cinnamaldehyde. ACS Applied Bio Materials. Available at: https://pubs.acs.org/doi/10.1021/acsabm.9b00586
ResearchGate. (2024). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Available at: https://www.researchgate.net/publication/381489704_The_Benefits_and_Challenges_of_Chlorine_Substitution_in_Enhancing_Drug_Efficacy_and_Stability
Venkatraman, V., & Chen, C.-C. (2019). Machine Learning To Predict Standard Enthalpy of Formation of Hydrocarbons. Journal of Chemical Information and Modeling. Available at: https://typeset.
BenchChem. (n.d.). Technical Support Center: Cinnamaldehyde Formulation Stability. Available at: https://www.benchchem.
Royal Society of Chemistry. (2023). Prediction of Standard Combustion Enthalpy of Organic Compounds Combining Machine Learning and Chemical Graph Theory: A Strategy. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.3c03522
Vikesland, P. J., et al. (2021). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology. Available at: https://pubs.acs.org/doi/10.1021/acs.est.0c07457
PubMed. (2021). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Available at: https://pubmed.ncbi.nlm.nih.gov/33565860/
ResearchGate. (2021). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Available at: https://www.researchgate.net/publication/349386828_Reactions_of_ab-Unsaturated_Carbonyls_with_Free_Chlorine_Free_Bromine_and_Combined_Chlorine
Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia. Available at: https://mural.maynoothuniversity.ie/11835/
ResearchGate. (2019). CHEMISTRY AND BIOACTIVITY OF CINNAMALDEHYDE: A NATURAL MOLECULE OF MEDICINAL IMPORTANCE. Available at: https://www.researchgate.
G, A., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10703112/
PubChem. (n.d.). 3-Chloro-3-phenyl-2-propenal. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/38389
LookChem. (n.d.). 2-Propenal, 3-chloro-3-phenyl-, (Z)-. Available at: https://www.lookchem.com/2-Propenal-3-chloro-3-phenyl-Z--cas-33603-87-1/
Organic Syntheses. (n.d.). Benzenepropanal, α-methyl-. Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0133
Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_11_33
Chemsrc. (n.d.). 3-chloro-3-phenylprop-2-enal. Available at: https://www.chemsrc.com/en/cas/40133-53-7_1030040.html
Reddit. (2022). Shouldn't chlorine have superior stabilizing effects here?. Available at: https://www.reddit.com/r/OrganicChemistry/comments/w4f78l/shouldnt_chlorine_have_superior_stabilizing/
Google Patents. (n.d.). Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes. Available at: https://patents.google.
National Toxicology Program. (n.d.). RoC Profile: 3-Chloro-2-methylpropene. Available at: https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/chloro2methylpropene.pdf
NIST. (n.d.). 2-Propenal, 2-methyl-3-phenyl-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C101393
NextSDS. (n.d.). (2E)-3-Chloro-2-methyl-3-phenyl-2-propenal. Available at: https://www.nextsds.com/chemical-substance-information/2E-3-Chloro-2-methyl-3-phenyl-2-propenal-CAS-Number-151046-63-4
NIST. (n.d.). 2-Propenal, 3-phenyl-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C104552
PubChem. (n.d.). 3-Chloro-2-propenal. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5280971
NIST. (n.d.). 2-Propenal, 3-phenyl-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?Name=cinnamaldehyde
Cheméo. (n.d.). Propanal, 2-methyl-3-phenyl-. Available at: https://www.chemeo.com/cid/42-031-6/Propanal-2-methyl-3-phenyl-
Cheméo. (n.d.). Chemical Properties of 2-Propenal (CAS 107-02-8). Available at: https://www.chemeo.com/cid/24-001-5/2-Propenal
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Compound Identifiers: 2-Propenal, 3-chloro-2-methyl-3-phenyl- (CAS: 31357-81-0 / 31357-82-1) [1]
Introduction and Mechanistic Rationale
The synthesis of
β
-chloro-
α,β
-unsaturated aldehydes, such as (Z)-3-chloro-2-methyl-3-phenylpropenal, represents a cornerstone methodology in heterocyclic chemistry and active pharmaceutical ingredient (API) development. These compounds function as highly versatile 1,3-dielectrophiles. The presence of both a reactive aldehyde moiety and a vinylic chloride allows for sequential or concerted nucleophilic attacks, making them ideal precursors for constructing functionalized pyrazoles, isoxazoles, pyrimidines, and quinolines [2].
The most robust and scalable method for accessing 3-chloro-2-methyl-3-phenylpropenal is the Vilsmeier-Haack formylation of propiophenone. As an Application Scientist, I emphasize that successful execution of this protocol relies heavily on understanding the thermodynamic profile of the Vilsmeier reagent formation and the kinetic control required during the quenching phase to prevent degradation of the sensitive unsaturated product.
Reaction Pathway Overview
Fig 1: Vilsmeier-Haack synthesis and subsequent pyrazole derivatization pathway.
Quantitative Reaction Optimization
The stoichiometry of the Vilsmeier-Haack reaction for ketone formylation fundamentally differs from aromatic formylation. Because the reaction requires the formation of a
β
-chloro substituent alongside formylation, a minimum of 2.0 equivalents of the Vilsmeier reagent (and thus POCl
3
) is theoretically required.
Table 1: Optimization of Reagent Stoichiometry for Propiophenone Formylation
Entry
Propiophenone (eq)
POCl
3
(eq)
DMF (eq)
Temp (°C)
Time (h)
Isolated Yield (%)
1
1.0
1.5
3.0
60
4
32% (Incomplete)
2
1.0
2.2
4.0
60
4
78%
3
1.0
2.5
5.0
70
3
89% (Optimal)
4
1.0
3.0
6.0
80
3
81% (Degradation)
Data Interpretation: Entry 3 demonstrates the optimal conditions. Excess DMF acts as both a reactant and a co-solvent. Temperatures exceeding 70°C (Entry 4) lead to the formation of tarry byproducts due to the polymerization of the highly reactive aldehyde product.
Standard Operating Protocols
Protocol A: Synthesis of (Z)-3-Chloro-2-methyl-3-phenylpropenal
Safety & Environmental Note: POCl
3
is highly corrosive and reacts violently with water. All steps prior to the quench must be performed under an inert atmosphere (N
2
or Ar) in rigorously dried glassware.
Step-by-Step Methodology:
Vilsmeier Reagent Generation: Charge a 250 mL three-necked round-bottom flask with anhydrous DMF (5.0 eq, 38.6 mL). Cool the flask to 0°C using an ice-water bath.
Activation: Add POCl
3
(2.5 eq, 23.3 mL) dropwise via an addition funnel over 30 minutes.
Causality: The formation of the chloromethyleneiminium ion is highly exothermic. Rapid addition will cause a temperature spike, leading to the decomposition of the Vilsmeier reagent into dimethylamine and carbon monoxide, severely depressing the yield.
Substrate Addition: After stirring the complex at 0°C for 30 minutes, add propiophenone (1.0 eq, 13.4 g, 0.1 mol) dropwise.
Electrophilic Attack & Elimination: Remove the ice bath and gradually heat the reaction mixture to 70°C. Maintain this temperature for 3 hours.
Causality: Heating is required to drive the tautomerization of propiophenone to its enol form, which then attacks the Vilsmeier reagent. The subsequent elimination of dimethylamine and secondary attack by chloride requires this thermal activation.
Controlled Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred beaker containing 200 g of crushed ice and 50 g of Sodium Acetate (NaOAc).
Causality: The intermediate is an iminium salt. Hydrolysis is required to reveal the aldehyde. NaOAc is critical here; it acts as a buffer to neutralize the massive amounts of HCl generated during hydrolysis. Without NaOAc, the strongly acidic conditions will cause the
α,β
-unsaturated aldehyde to undergo aldol-type condensations and polymerize.
Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with saturated NaHCO
3
(until pH 7), followed by brine. Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield a pale yellow oil that solidifies upon standing.
Protocol B: Derivatization to 1,5-Diphenyl-4-methylpyrazole
To demonstrate the utility of the synthesized core, we convert it into a pyrazole derivative, a common pharmacophore in COX-2 inhibitors and kinase inhibitors.
Step-by-Step Methodology:
Hydrazone Formation: Dissolve 3-chloro-2-methyl-3-phenylpropenal (1.0 eq, 1.81 g, 10 mmol) in 20 mL of absolute ethanol. Add phenylhydrazine (1.1 eq, 1.19 g, 11 mmol) dropwise at room temperature.
Causality: The aldehyde is the most electrophilic site. The terminal nitrogen of phenylhydrazine attacks here first, forming a hydrazone intermediate.
Cyclocondensation: Add a catalytic amount of glacial acetic acid (0.5 mL). Reflux the mixture at 80°C for 4 hours.
Causality: The acid protonates the hydrazone, increasing the electrophilicity of the
β
-carbon. The secondary nitrogen of the hydrazine moiety then undergoes an intramolecular 5-endo-trig cyclization, displacing the vinylic chloride to form the fully aromatized pyrazole ring.
Purification: Cool the reaction to 0°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 1,5-diphenyl-4-methylpyrazole as a crystalline solid.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 643134, (Z)-3-chloro-2-methyl-3-phenyl-acrylaldehyde" PubChem, [Link]. Accessed 24 March 2026.
Application
Applications of 2-Propenal, 3-chloro-2-methyl-3-phenyl- in Organic Synthesis: A Technical Guide for Researchers
Introduction: A Versatile Electrophilic Building Block 2-Propenal, 3-chloro-2-methyl-3-phenyl-, a substituted α,β-unsaturated aldehyde, presents a fascinating scaffold for organic synthesis. Its structure incorporates mu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Electrophilic Building Block
2-Propenal, 3-chloro-2-methyl-3-phenyl-, a substituted α,β-unsaturated aldehyde, presents a fascinating scaffold for organic synthesis. Its structure incorporates multiple reactive sites: a vinyl chloride, an aldehyde, and an electron-deficient alkene, all influenced by the electronic and steric effects of the α-methyl and β-phenyl groups. While comprehensive literature on this specific molecule is emerging, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. This guide provides detailed application notes and protocols for leveraging this versatile building block in the synthesis of complex organic molecules, grounded in fundamental principles and analogous transformations. This molecule is an excellent substrate for a variety of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic additions and substitutions, and cycloadditions, making it a valuable tool for drug development and materials science professionals.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The vinyl chloride moiety in 2-Propenal, 3-chloro-2-methyl-3-phenyl- is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing C-C bonds, valued for their functional group tolerance and mild reaction conditions.[1] The electron-withdrawing nature of the adjacent aldehyde group can enhance the reactivity of the vinyl chloride towards oxidative addition to the palladium(0) catalyst.
Suzuki-Miyaura Coupling: Synthesis of Di-Aryl Propenals
The Suzuki-Miyaura reaction enables the coupling of the vinyl chloride with a wide range of boronic acids and their derivatives, providing access to highly substituted stilbene-like structures.[2]
Protocol 1: Synthesis of 2-methyl-3,3-diphenyl-2-propenal
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Propenal, 3-chloro-2-methyl-3-phenyl- (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%).
Solvent and Base: Add anhydrous 1,4-dioxane (5 mL) followed by an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M, 2.0 mmol, 2.0 equiv).
Reaction Conditions: The flask is sealed and the mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Parameter
Condition
Rationale
Catalyst
Pd(OAc)₂ / SPhos
A common and effective catalyst system for Suzuki couplings of vinyl chlorides.[2]
Base
K₂CO₃ (aq)
Activates the boronic acid for transmetalation.
Solvent
1,4-Dioxane
A polar aprotic solvent that solubilizes the reactants and is stable at high temperatures.
Temperature
80-100 °C
Provides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: Synthesis of Enynyl Aldehydes
The Sonogashira coupling allows for the direct connection of the vinyl chloride to a terminal alkyne, yielding conjugated enynyl aldehydes which are valuable intermediates in natural product synthesis.
Protocol 2: Synthesis of 2-methyl-3-phenyl-5-trimethylsilyl-pent-2-en-4-ynal
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Propenal, 3-chloro-2-methyl-3-phenyl- (1.0 mmol, 1.0 equiv), ethynyltrimethylsilane (1.5 mmol, 1.5 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%) in a Schlenk tube.
Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and a suitable amine base such as triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC.
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The residue is taken up in diethyl ether, washed with saturated aqueous ammonium chloride and brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the key steps in palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution and Conjugate Addition: Dual Reactivity
The electrophilic nature of 2-Propenal, 3-chloro-2-methyl-3-phenyl- allows for two primary modes of reaction with nucleophiles: direct (SN2') substitution at the carbon bearing the chlorine and 1,4-conjugate (Michael) addition to the β-carbon of the unsaturated system. The preferred pathway is often dictated by the nature of the nucleophile (hard vs. soft) and the reaction conditions.[3][4]
1,4-Conjugate Addition with Soft Nucleophiles
Soft nucleophiles, such as thiolates and amines, typically favor 1,4-addition, leading to the formation of a β-substituted saturated aldehyde.[5]
Protocol 3: Synthesis of 3-(benzylthio)-2-methyl-3-phenylpropanal
Reaction Setup: To a solution of 2-Propenal, 3-chloro-2-methyl-3-phenyl- (1.0 mmol, 1.0 equiv) in a polar aprotic solvent like acetonitrile (5 mL) at 0 °C, add benzyl mercaptan (1.1 mmol, 1.1 equiv).
Base: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 mmol, 1.2 equiv) dropwise.
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the product by TLC.
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Nucleophilic Vinylic Substitution
Direct substitution of the vinyl chloride is more challenging than on an sp³-hybridized carbon but can be achieved, often requiring more forcing conditions or specific catalysts.
Protocol 4: Synthesis of 3-(diethylamino)-2-methyl-3-phenyl-2-propenal
Reaction Setup: In a sealed pressure vessel, combine 2-Propenal, 3-chloro-2-methyl-3-phenyl- (1.0 mmol, 1.0 equiv) and diethylamine (2.5 mmol, 2.5 equiv) in a polar solvent such as dimethylformamide (DMF, 4 mL).
Reaction Conditions: Heat the mixture to 100-120 °C for 12-24 hours.
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.
Diagram 2: Competing Nucleophilic Attack Pathways
Caption: Illustration of the two primary pathways for nucleophilic attack on the substrate.
The electron-deficient double bond in 2-Propenal, 3-chloro-2-methyl-3-phenyl- makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This provides a direct route to five-membered heterocyclic rings, which are common motifs in pharmaceuticals.[6][7]
Protocol 5: Synthesis of a Substituted Isoxazoline
Generation of Nitrile Oxide: In a two-necked flask, dissolve benzohydroximoyl chloride (1.1 mmol, 1.1 equiv) in an appropriate solvent like dichloromethane. Cool the solution to 0 °C and add triethylamine (1.2 mmol, 1.2 equiv) dropwise to generate benzonitrile oxide in situ.
Cycloaddition: To the freshly prepared nitrile oxide solution, add a solution of 2-Propenal, 3-chloro-2-methyl-3-phenyl- (1.0 mmol, 1.0 equiv) in dichloromethane dropwise at 0 °C.
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Work-up and Purification: Filter the triethylammonium chloride precipitate and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude product is purified by column chromatography to yield the isoxazoline product.
Diagram 3: General [3+2] Cycloaddition Mechanism
Caption: A schematic of the concerted [3+2] cycloaddition between a 1,3-dipole and a dipolarophile.
Transformations of the Aldehyde Moiety
The aldehyde functional group offers a gateway to a vast array of chemical transformations, which are generally applicable to this substrate, provided that the reaction conditions are compatible with the vinyl chloride and the rest of the molecule.
Wittig Olefination: Carbon Chain Extension
The Wittig reaction is a reliable method for converting the aldehyde into an alkene, thus extending the conjugated system.
Protocol 6: Synthesis of a 1,3-diene derivative
Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.1 mmol, 1.1 equiv) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.1 mmol, 1.1 equiv) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.
Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of 2-Propenal, 3-chloro-2-methyl-3-phenyl- (1.0 mmol, 1.0 equiv) in THF dropwise.
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
Work-up and Purification: Quench the reaction by adding water. Extract the product with diethyl ether, wash the organic phase with brine, dry, and concentrate. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a minimal amount of cold ether/hexane. Further purification is achieved by column chromatography.
Conclusion
2-Propenal, 3-chloro-2-methyl-3-phenyl- is a highly functionalized and versatile building block with significant potential in organic synthesis. Its ability to undergo a wide range of transformations, including palladium-catalyzed cross-couplings, nucleophilic attacks, and cycloadditions, allows for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic utility of this promising reagent in their respective fields.
References
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
National Center for Biotechnology Information. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]
National Center for Biotechnology Information. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined.... [Link]
University of Calgary. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. [Link]
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
University of Illinois Chicago. TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]
Royal Society of Chemistry. Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. [Link]
Royal Society of Chemistry. Palladium-catalyzed cross-coupling reactions of aryl mesylates. [Link]
Using 2-Propenal, 3-chloro-2-methyl-3-phenyl- as a chemical intermediate
Comprehensive Application Note: 3-Chloro-2-methyl-3-phenyl-2-propenal as a Versatile Chemical Intermediate in Organic Synthesis and Drug Discovery Executive Summary & Chemical Profiling As a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Application Note: 3-Chloro-2-methyl-3-phenyl-2-propenal as a Versatile Chemical Intermediate in Organic Synthesis and Drug Discovery
Executive Summary & Chemical Profiling
As a Senior Application Scientist, I approach the utilization of 2-Propenal, 3-chloro-2-methyl-3-phenyl- (also known as
α
-methyl-
β
-chlorocinnamaldehyde; CAS: 31357-82-1) not merely as a reagent, but as a highly programmable molecular scaffold. This compound features a unique
β
-chloro-
α,β
-unsaturated aldehyde motif, which embeds three distinct reactive centers into a compact framework:
The Electrophilic Carbonyl (
C1
): Primed for nucleophilic addition and imination.
The
β
-Carbon (
C3
): Activated for conjugate addition or transition-metal-catalyzed cross-coupling due to the vinylic chloride leaving group.
The Alkene Backbone (
C2=C3
): Available for stereospecific reductions or cycloadditions.
Historically,
β
-chloroenals have been pivotal in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). Specifically, derivatives of this compound have demonstrated biological relevance, including antagonist activity at the estrogen receptor alpha, making it a valuable intermediate in oncology and endocrinology drug discovery[1].
De Novo Synthesis: The Vilsmeier-Haack Formylation
The most robust and scalable method to synthesize 3-chloro-2-methyl-3-phenyl-2-propenal is via the Vilsmeier-Haack reaction of propiophenone[2].
Mechanistic Rationale (Causality)
The reaction relies on the in situ generation of a chloromethyleneiminium ion (the Vilsmeier reagent) from Phosphorus oxychloride (POCl
3
) and N,N-Dimethylformamide (DMF)[3]. Propiophenone undergoes enolization, allowing the nucleophilic enol to attack the highly electrophilic iminium species. Subsequent heating drives the elimination of a proton and an oxygen species, forming a
β
-chloro-iminium intermediate. The final critical step is the aqueous quench, which serves a dual purpose: it safely neutralizes the highly reactive POCl
3
and hydrolyzes the iminium intermediate to unmask the final aldehyde[4].
Protocol 1: Synthesis of 3-chloro-2-methyl-3-phenyl-2-propenal
Self-Validating Check: The success of this protocol relies heavily on strict temperature control during the reagent formation to prevent the thermal decomposition of the Vilsmeier complex.
Reagent Preparation: Purge a 250 mL round-bottom flask with inert nitrogen gas. Add 3.0 equivalents of anhydrous DMF and cool to 0 °C using an ice-water bath.
Vilsmeier Complex Formation: Dropwise, add 2.5 equivalents of POCl
3
via an addition funnel over 30 minutes. Note: The reaction is highly exothermic. Maintain the internal temperature below 5 °C to ensure the stability of the chloromethyleneiminium ion.
Substrate Addition: Dissolve 1.0 equivalent of propiophenone in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 60–70 °C for 4 to 6 hours. Monitor the consumption of propiophenone via TLC (Hexanes:EtOAc, 4:1).
Quenching & Hydrolysis: Once complete, cool the mixture to room temperature and pour it slowly over 200 g of crushed ice. Causality: Rapid cooling prevents the formation of unwanted aldol side-products during hydrolysis. Stir vigorously for 1 hour.
Isolation: Neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO
3
. Extract with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the product as a pale yellow oil.
Workflow of Vilsmeier-Haack synthesis of 3-chloro-2-methyl-3-phenyl-2-propenal.
Downstream Applications in Drug Discovery
Application A: Synthesis of Multifunctionalized Pyridazines
Pyridazines are privileged scaffolds in medicinal chemistry. 3-chloro-2-methyl-3-phenyl-2-propenal can be directly converted into highly substituted pyridazines via a cascade imination/electrocyclization reaction[4].
Protocol 2: Cascade Electrocyclization
Imination: In a reaction vial, combine 1.0 eq of 3-chloro-2-methyl-3-phenyl-2-propenal and 1.1 eq of an oxamic acid thiohydrazide in absolute ethanol.
Catalysis: Add 10 mol% of p-Toluenesulfonic acid (TsOH). Causality: The acid catalyst accelerates the initial condensation to form the hydrazone and subsequently activates the imine nitrogen for the intramolecular cyclization.
Electrocyclization: Heat the mixture to reflux for 2–4 hours. The nucleophilic sulfur/nitrogen of the hydrazide displaces the vinylic chloride, driving an irreversible aromatization into the pyridazine core.
Purification: Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to obtain the pure pyridazine derivative.
The vinylic C-Cl bond is an excellent handle for transition-metal catalysis, allowing for the stereospecific installation of aryl or heteroaryl groups to form
β,β
-diaryl-
α
-methyl-enals.
Protocol 3: Stereospecific Cross-Coupling
Setup: In a Schlenk tube under argon, combine 1.0 eq of the
β
-chloroenal, 1.2 eq of an arylboronic acid, and 2.0 eq of K
2
CO
3
.
Catalyst Addition: Add 5 mol% of Pd(PPh
3
)
4
. Suspend the mixture in a degassed Toluene/H
2
O (4:1) solvent system.
Reaction: Heat at 80 °C for 8 hours. Causality: The biphasic system ensures the solubility of the inorganic base (required for the transmetalation step) while keeping the organic substrates dissolved. The bulky triphenylphosphine ligands facilitate the oxidative addition into the relatively strong C(sp
2
)-Cl bond.
Workup: Extract with ethyl acetate, dry, and purify via flash chromatography. The reaction typically proceeds with complete retention of the double-bond configuration.
Divergent reactivity pathways of the versatile chemical intermediate.
Quantitative Data & Yield Comparison
The following table summarizes the expected quantitative outcomes and stereochemical fidelity of the protocols described above, serving as a benchmarking tool for laboratory validation.
Derivative Target
Reaction Type
Key Reagents / Catalysts
Typical Yield (%)
Stereoselectivity
3-chloro-2-methyl-3-phenyl-2-propenal
Vilsmeier-Haack Formylation
Propiophenone, POCl
3
, DMF
75 - 85%
Z-isomer predominant
Multifunctionalized Pyridazines
Imination / Electrocyclization
Oxamic acid thiohydrazides, TsOH
65 - 89%
N/A (Aromatized)
β,β
-Diaryl-
α
-methyl-enals
Suzuki-Miyaura Cross-Coupling
Arylboronic acid, Pd(PPh
3
)
4
, K
2
CO
3
70 - 90%
Retention of configuration
3-chloro-2-methyl-3-phenylprop-2-en-1-ol
Carbonyl Reduction
LiAlH
4
, THF
> 90%
Retention of configuration
References
A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization
Organic Letters (ACS Publications)
URL:[Link]
Application of Vilsmeier-Haack Reagent in the Synthesis of Heterocyclic Compounds
International Journal of Research (IJR)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: 2-Propenal, 3-chloro-2-methyl-3-phenyl- (Synonyms:
-methyl-
-chlorocinnamaldehyde)[1]
Executive Summary & Chemical Profile
The compound 3-chloro-2-methyl-3-phenylacrylaldehyde (CAS: 31357-81-0 for the Z-isomer, 31357-82-1 for the E-isomer) is a highly reactive
-chloro-
-unsaturated aldehyde[2],[1]. Structurally, it possesses a dense array of reactive sites: an electrophilic carbonyl group, an
-methyl stereocenter precursor, and a vinylic carbon-chlorine bond activated by the conjugated system[3].
As a Senior Application Scientist, I have designed this protocol guide to move beyond basic synthetic recipes. Vinylic halides are notoriously stubborn in direct nucleophilic substitutions due to the high bond dissociation energy and electrostatic repulsion of the
-system. Therefore, modern functionalization of this scaffold relies heavily on transition-metal catalysis and tandem elimination-addition pathways. This guide details three field-proven catalytic workflows: stereoselective fluorination, gold-catalyzed heterocycle synthesis, and palladium-catalyzed cross-coupling[4],[5],[6].
Mechanistic Workflow of Catalytic Divergence
The following diagram illustrates the three distinct catalytic pathways detailed in this application note, highlighting the intermediates and final structural motifs.
Divergent catalytic conversion pathways of 3-chloro-2-methyl-3-phenylacrylaldehyde.
Causality & Insights:
Converting a vinylic chloride directly to a vinylic fluoride via SNV (nucleophilic vinylic substitution) is highly inefficient. To bypass this, we utilize a tandem elimination-addition sequence. Potassium bifluoride (KHF₂) is specifically chosen over KF or AgF because it perfectly balances basicity and nucleophilicity[6]. The basicity of KHF₂ initiates the dehydrochlorination of the substrate to form an alkynal intermediate. Subsequently, the nucleophilic HF₂⁻ anion executes a trans-addition of HF across the alkyne, yielding exclusively the (Z)-
-fluoroenal[6]. Dimethyl sulfoxide (DMSO) is critical as a solvent; being polar and aprotic, it poorly solvates the bifluoride anion, drastically increasing its nucleophilicity.
Step-by-Step Methodology:
Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon.
Reagent Loading: Charge the tube with 3-chloro-2-methyl-3-phenylacrylaldehyde (0.5 mmol, 1.0 equiv) and KHF₂ (1.25 mmol, 2.5 equiv)[6].
Solvent Addition: Inject anhydrous DMSO (3.0 mL) via syringe. Seal the Schlenk tube tightly.
Reaction: Transfer the tube to a pre-heated oil bath at 130 °C. Stir vigorously for 12 hours[6]. The mixture will darken as the alkynal intermediate forms and is subsequently consumed.
Quenching & Extraction: Cool the vessel to room temperature. Dilute the mixture with deionized water (10 mL) to quench unreacted KHF₂, and extract with Ethyl Acetate (3 × 10 mL).
Purification: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate (Z)-3-fluoro-2-methyl-3-phenylacrylaldehyde.
Protocol B: Gold-Catalyzed Cyclization to Aminophenols
Causality & Insights:
-Chloro-cinnamaldehydes exhibit a unique reactivity mode with
-propargylic sulfonamides under gold catalysis, diverging from standard alkyne hydration[4]. The precatalyst Ph₃PAuCl is inactive on its own; Silver triflate (AgOTf) must be added as a halide scavenger to precipitate AgCl and generate the highly carbophilic cationic gold species, [Ph₃PAu]⁺[4]. This cation activates the alkyne
-system of the sulfonamide, triggering nucleophilic attack by the enal oxygen. A subsequent cascade involving cyclization, chloride migration, and aromatization yields highly substituted o-aryl aminophenols[4].
Step-by-Step Methodology:
Setup: In an oven-dried reaction vial, combine 3-chloro-2-methyl-3-phenylacrylaldehyde (0.30 mmol, 1.0 equiv) and anhydrous K₂CO₃ (82.9 mg, 0.60 mmol, 2.0 equiv)[4].
Solvent & Catalyst: Suspend the mixture in dry Acetonitrile (CH₃CN, 5 mL). Working quickly under a nitrogen stream, add Ph₃PAuCl (5 mol%) followed immediately by AgOTf (5 mol%)[4]. Note: The order of addition is critical to prevent premature catalyst decay.
Heating: Seal the vial and heat in an oil bath maintained at 80 °C for 3 hours[4]. Monitor the disappearance of the enal via TLC.
Workup: Cool the reaction to room temperature. Filter the suspension through a short pad of Celite to remove the precipitated AgCl, K₂CO₃, and spent catalyst. Wash the pad thoroughly with CH₂Cl₂.
Isolation: Evaporate the filtrate under reduced pressure. Purify the crude product by column chromatography (Hexane/EtOAc) to afford the tetrasubstituted aminophenol derivative[4].
Causality & Insights:
The vinylic C-Cl bond is highly activated toward oxidative addition by the electron-withdrawing nature of the adjacent aldehyde[5]. Utilizing Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] facilitates efficient insertion into the C-Cl bond. A biphasic solvent system (Toluene/H₂O) is employed to dissolve both the organic substrates and the inorganic base (K₂CO₃). The base is essential for coordinating with the arylboronic acid, forming a reactive boronate complex that accelerates the transmetalation step of the catalytic cycle.
Step-by-Step Methodology:
Degassing: Prepare a solvent mixture of Toluene (8 mL) and deionized H₂O (2 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
Reagent Loading: To a Schlenk flask, add 3-chloro-2-methyl-3-phenylacrylaldehyde (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
Catalyst Addition: Inside a glovebox or under a strict counter-flow of Argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
Reaction: Inject the degassed solvent mixture. Reflux the biphasic system at 100 °C under Argon for 8–10 hours.
Workup: Cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with Toluene (2 × 5 mL).
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash chromatography to yield the
-aryl-
-methylcinnamaldehyde derivative.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three catalytic protocols described above, providing a quick-reference benchmark for process scale-up or optimization.
Stereoselective One-Pot Sequential Dehydrochlorination/trans-Hydrofluorination Reaction of β-Chloro-α,β-unsaturated Aldehydes or Ketones
Source: researchgate.net
URL:[6]
[Au]-Catalyzed Cyclization of Propargyl-Tethered Ene-Amides: Substrate-Dependent Access to Tetrasubstituted Pyrroles, Aminophenols, and Dihydropyridines
Source: acs.org (The Journal of Organic Chemistry)
URL:[4]
Base-Dependent Divergent Annulation of 4-Chloro-3-formylcoumarin and Tetrahydroisoquinoline
Source: acs.org (The Journal of Organic Chemistry)
URL:[5]
Reagents for the Strategic Functionalization of 2-Propenal, 3-chloro-2-methyl-3-phenyl-: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of reagents and detailed protocols for the selective functionalization of the versatile building block, 2-Prope...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of reagents and detailed protocols for the selective functionalization of the versatile building block, 2-Propenal, 3-chloro-2-methyl-3-phenyl-. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying chemical logic to empower researchers in their synthetic endeavors. The inherent reactivity of the α,β-unsaturated aldehyde, the vinylic chloride, and the aromatic phenyl ring presents a unique landscape for chemoselective transformations, which will be explored herein.
Understanding the Reactive Landscape
The subject molecule, 2-Propenal, 3-chloro-2-methyl-3-phenyl-, possesses three key reactive sites that can be selectively targeted with the appropriate choice of reagents and reaction conditions. Understanding the electronic and steric properties of each functional group is paramount for predicting and controlling chemical reactivity.
The α,β-Unsaturated Aldehyde: This moiety is susceptible to both 1,2- and 1,4-nucleophilic addition. The aldehyde carbonyl is a hard electrophilic center, while the β-carbon is a soft electrophilic center. The choice between these two modes of addition is heavily influenced by the nature of the nucleophile (hard vs. soft)[1][2].
The Vinylic Chloride: The carbon-chlorine bond on the alkene presents an opportunity for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings[3]. The steric hindrance around this site, due to the adjacent methyl and phenyl groups, necessitates the use of specialized catalyst systems.
The Phenyl Group: While generally less reactive than the other two functional groups, the phenyl ring can undergo electrophilic aromatic substitution. However, directing these reactions with high regioselectivity in the presence of the other functionalities can be challenging.
Caption: Key reactive sites of 2-Propenal, 3-chloro-2-methyl-3-phenyl-.
Functionalization of the α,β-Unsaturated Aldehyde Moiety
The conjugated system of the α,β-unsaturated aldehyde offers a rich platform for a variety of transformations.
1,4-Conjugate Addition Reactions
Conjugate addition, or Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position. The choice of nucleophile is critical for achieving high regioselectivity over 1,2-addition to the carbonyl group.
Lithium dialkylcuprates (Gilman reagents) are soft nucleophiles that preferentially undergo 1,4-addition to α,β-unsaturated aldehydes and ketones[1][4][5]. This method is highly effective for introducing alkyl and aryl groups at the β-position.
Protocol: 1,4-Addition of a Methyl Group using Lithium Dimethylcuprate
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
To a flame-dried, argon-purged flask, add CuI (1.1 equiv).
Add anhydrous diethyl ether and cool the suspension to 0 °C.
Slowly add MeLi solution (2.2 equiv) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent.
Stir the mixture at 0 °C for 30 minutes.
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
In a separate flask, dissolve 2-Propenal, 3-chloro-2-methyl-3-phenyl- (1.0 equiv) in anhydrous diethyl ether and slowly add it to the Gilman reagent solution via syringe.
Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with diethyl ether.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for organocuprate addition.
Thiols are soft nucleophiles that readily undergo 1,4-conjugate addition to α,β-unsaturated carbonyls, often under mild, base-catalyzed conditions[6][7][8].
The reduction of the α,β-unsaturated aldehyde can yield either the allylic alcohol (1,2-reduction) or the saturated aldehyde (1,4-reduction), depending on the reducing agent and reaction conditions.
Reagents like sodium borohydride (NaBH₄) in the presence of a Lewis acid such as cerium(III) chloride (Luche reduction) are known to favor 1,2-reduction of enones and enals[9][10][11].
The vinylic chloride is an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. Due to the steric hindrance around the C-Cl bond, the choice of a bulky, electron-rich phosphine ligand is crucial for efficient catalysis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for coupling the vinylic chloride with a wide range of organoboron reagents.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Chemoselectivity Considerations and Protecting Group Strategies
Given the multiple reactive sites, achieving high chemoselectivity is the primary challenge when working with 2-Propenal, 3-chloro-2-methyl-3-phenyl-.
Nucleophilic Additions vs. Cross-Coupling: Generally, nucleophilic additions to the α,β-unsaturated system can be performed under conditions that do not affect the vinylic chloride. Conversely, the high temperatures and basic conditions of many cross-coupling reactions may lead to side reactions at the aldehyde.
Protecting the Aldehyde: In cases where the desired reaction is incompatible with the aldehyde functionality, a protecting group strategy can be employed. The aldehyde can be converted to a more stable group, such as an acetal, which is inert to many reagents used for cross-coupling or other transformations[12][13]. The acetal can then be readily removed under acidic conditions to regenerate the aldehyde.
Requires anhydrous conditions and low temperatures.
1,4-Addition
Thiols with base catalyst
β-Thioether aldehyde
Generally mild conditions.
1,2-Reduction
NaBH₄, CeCl₃
Allylic alcohol
Luche conditions favor 1,2-selectivity.
Oxidation
NaClO₂, NaH₂PO₄
α,β-Unsaturated carboxylic acid
Pinnick conditions are mild and selective for aldehydes.
Suzuki Coupling
Pd(OAc)₂/SPhos, K₃PO₄
Di-substituted propenal
Bulky, electron-rich ligands are essential.
Heck Reaction
Pd(OAc)₂/P(o-tol)₃, Et₃N
Substituted diene
High temperatures are often required.
Protection
Ethylene glycol, p-TsOH
Acetal
Protects the aldehyde from incompatible reagents.
Conclusion
2-Propenal, 3-chloro-2-methyl-3-phenyl- is a highly versatile synthetic intermediate. By carefully selecting reagents and reaction conditions, researchers can selectively functionalize the α,β-unsaturated aldehyde or the vinylic chloride. The protocols and considerations outlined in this guide provide a solid foundation for the exploration of new synthetic routes and the development of novel molecules for a wide range of applications. As with any multi-functional substrate, careful optimization of the provided protocols for specific downstream applications is highly recommended.
References
Challenging Conventional Wisdom: A Review of the Factors That Control the 1,2- vs 1,4-Addition to α,β-Unsaturated Carbonyls. J. Org. Chem.2019 , 84 (14), 8755–8766. [Link]
Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chem. Commun., 2004 , 2488-2489. [Link]
19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]
A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. J. Am. Chem. Soc.2002 , 124 (6), 1162–1163. [Link]
The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Fitoterapia2017 , 121, 137-143. [Link]
Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Int. J. Mol. Sci.2021 , 22(13), 6847. [Link]
Proposed reaction pathways for cinnamaldehyde oxidation at a low temperature. ResearchGate. [Link]
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
A new method for the chemoselective reduction of aldehydes and ketones using boron tri-isopropoxide, B(O i Pr)3. Journal of Chemical Sciences2007 , 119, 47-52. [Link]
Ch18: Organocopper reagents. University of Calgary. [Link]
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Org. Biomol. Chem., 2011 , 9, 6923-6926. [Link]
1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. [Link]
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry2013 , 25(3), 1290-1292. [Link]
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
Aldehyde-Selective Wacker Oxidation in a Thiyl-Mediated Vinyl Group Transfer Route to Daunosamine. Org. Lett.2007 , 9(5), 753–756. [Link]
The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. ResearchGate. [Link]
Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances2024 , 14, 1118-1141. [Link]
Exploring the Reactivity, Synthesis and Applications of Haloalkenes: Implications for Health and the Environment. Research & Reviews: Journal of Chemistry2023 , 12(2). [Link]
Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2- hydroxypropanoates: Synthesis of S and N containing heterocycles. ResearchGate. [Link]
SELECTIVE REDUCTION OF α,β-UNSATURATED ALDEHYDES AND KETONES TO ALLYLIC ALCOHOLS WITH DHSOBUTYLALKOXYALANES. R Discovery. [Link]
Protecting-group-free synthesis as an opportunity for invention. ResearchGate. [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem.2013 , 9, 1628–1635. [Link]
Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]
Aldehydes and Ketones: Nucleophilic Addition Reactions. University of Illinois Chicago. [Link]
CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. ScienceDirect. [Link]
An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives under catalyst free conditions. ResearchGate. [Link]
Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. SciSpace. [Link]
Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. J. Am. Chem. Soc.2012 , 134(22), 9096–9099. [Link]
Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal. [Link]
Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. Journal of the Brazilian Chemical Society2009 , 20(1), 93-97. [Link]
2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]
19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]
Technical Support Center: Improving Yield in 2-Propenal, 3-chloro-2-methyl-3-phenyl- Synthesis
Welcome to the technical support center for the synthesis of 2-Propenal, 3-chloro-2-methyl-3-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-Propenal, 3-chloro-2-methyl-3-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important synthetic intermediate. Here, we will delve into common challenges, provide evidence-based solutions, and explain the underlying chemical principles to empower you in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis.
Q1: My yield of 2-Propenal, 3-chloro-2-methyl-3-phenyl- is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the synthetic process. The most common culprits include:
Suboptimal Reaction Conditions: The Vilsmeier-Haack reaction, a common method for this synthesis, is sensitive to temperature, reaction time, and stoichiometry of reagents.[1][2] Deviations from optimal conditions can lead to incomplete reactions or the formation of side products.
Side Reactions: Competing reactions, such as self-condensation of the aldehyde or ketone starting material (if applicable in your specific route), can significantly reduce the yield of the desired product.[3][4]
Product Instability: α,β-Unsaturated aldehydes can be prone to polymerization or degradation, especially at elevated temperatures or upon prolonged exposure to air.[5]
Inefficient Purification: Product loss during workup and purification steps is a frequent cause of low isolated yields.[6][7]
Q2: I am observing the formation of a significant amount of a tar-like byproduct. What is it and how can I prevent it?
The formation of a tar-like substance is often due to the polymerization of the α,β-unsaturated aldehyde product.[5] This is particularly prevalent under harsh reaction conditions, such as high temperatures or prolonged reaction times.
To mitigate polymerization:
Temperature Control: Maintain the reaction temperature within the optimal range. For many Vilsmeier-Haack type reactions, temperatures between 20°C and 80°C are favorable.[6]
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction as soon as the starting material is consumed.[8][9]
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes initiate polymerization.[9]
Storage: Store the purified product at low temperatures (e.g., -20°C) to inhibit polymerization over time.[5]
Q3: My reaction seems to stall and does not go to completion. What troubleshooting steps can I take?
An incomplete reaction can be frustrating. Here are several aspects to investigate:
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. For instance, the Vilsmeier reagent (formed from POCl₃ and DMF) should be freshly prepared for optimal results.
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can also lead to side products.
Solvent Choice: The solvent can significantly impact reaction rates. Ensure you are using an appropriate, dry solvent. For Vilsmeier-Haack reactions, solvents like dichloromethane or dimethylformamide (DMF) are commonly used.[1][10]
Catalyst Activity (if applicable): If your specific protocol uses a catalyst, ensure its activity has not diminished.
Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?
Purification of α,β-unsaturated aldehydes requires care to avoid degradation. Common and effective methods include:
Column Chromatography: Silica gel column chromatography is a standard method for purifying these types of compounds.[5][6][7] A solvent system of ethyl acetate and hexane is often effective.
Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification.
Bisulfite Adduction: For aldehydes, a selective purification method involves the formation of a water-soluble bisulfite adduct.[11] The aldehyde can then be regenerated by treatment with a base. This technique is excellent for removing non-aldehydic impurities.[11]
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to improving your synthesis.
Problem 1: Low Conversion of Starting Material
Potential Cause
Recommended Action
Scientific Rationale
Inactive Vilsmeier Reagent
Prepare the Vilsmeier reagent fresh before use by slowly adding POCl₃ to chilled DMF.
The Vilsmeier reagent is moisture-sensitive and can decompose over time, reducing its electrophilicity and effectiveness in the formylation reaction.
Insufficient Reaction Temperature
Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC.
The Vilsmeier-Haack reaction often requires a certain activation energy.[6] Increasing the temperature can provide the necessary energy to overcome this barrier and increase the reaction rate.
Poor Solubility of Starting Material
Ensure the starting material is fully dissolved in the reaction solvent. If necessary, consider a co-solvent system.
For the reaction to proceed efficiently, the reactants must be in the same phase to allow for effective molecular collisions.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause
Recommended Action
Scientific Rationale
Cross-Aldol Condensation
If one of the reactants is an enolizable aldehyde or ketone, consider using a non-enolizable aldehyde as the other reactant (e.g., benzaldehyde).[12] Alternatively, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate of one carbonyl compound before adding the second.[7]
Uncontrolled cross-aldol reactions can lead to a complex mixture of products, making isolation of the desired compound difficult.[12][13] Using a non-enolizable aldehyde simplifies the reaction to a single desired pathway.[12] Pre-forming the enolate allows for a directed aldol addition.
Over-reaction or Side Reactions
Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating.
Prolonged reaction times or high temperatures can promote side reactions, such as subsequent condensations or decompositions.[4]
Incorrect pH during Workup
Maintain the appropriate pH during the aqueous workup. Acidic or basic conditions can catalyze side reactions or degradation of the product.
The stability of the α,β-unsaturated aldehyde can be pH-dependent. Uncontrolled pH can lead to hydration of the double bond or other unwanted transformations.
Problem 3: Product Decomposition During or After Purification
Potential Cause
Recommended Action
Scientific Rationale
Polymerization on Silica Gel
Deactivate the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before use.
The acidic nature of standard silica gel can catalyze the polymerization of electron-rich α,β-unsaturated aldehydes. Neutralizing the silica gel minimizes this side reaction.
Oxidation to Carboxylic Acid
Perform the workup and purification under an inert atmosphere. Store the purified product under nitrogen or argon at low temperatures.[9]
The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen).[9]
Thermal Decomposition
If using distillation for purification, use a high vacuum to lower the boiling point and minimize thermal stress on the molecule.
α,β-Unsaturated aldehydes can be thermally labile and may decompose or polymerize at high temperatures.
III. Experimental Protocols & Workflows
General Protocol for the Vilsmeier-Haack Synthesis of 2-Propenal, 3-chloro-2-methyl-3-phenyl-
This protocol provides a general guideline. Optimization may be required based on your specific substrate and scale.
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
Reaction with the Carbonyl Compound: Dissolve the starting carbonyl compound (e.g., 2-phenylpropanal) in an appropriate solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the freshly prepared Vilsmeier reagent at a controlled temperature (e.g., 0-10°C).
Reaction Progression: Allow the reaction mixture to stir at room temperature or gently heat as required (e.g., 40-60°C). Monitor the reaction progress by TLC.
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low yield issues.
IV. Reaction Mechanism Visualization
Vilsmeier-Haack Reaction Pathway
Caption: The formation of the Vilsmeier reagent and its subsequent reaction.
V. References
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]
Aldol Condensation Practice Problems With Answers. Welcome Home Vets of NJ. [Link]
Process for preparing alpha, beta-unsaturated aldehydes. Google Patents.
α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. MDPI. [Link]
A Simple Homemade Reaction Station for use in Parallel Solution-Phase Synthesis. Optimization of a Regioselective One-Step Deprotective o-formylation Reaction Mediated by the Vilsmeier-Haack Reagent POCl3⋅DMF. ResearchGate. [Link]
Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Quora. [Link]
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]
Synthesis of the α,β-unsaturated Aldehyde. The Royal Society of Chemistry. [Link]
Vilsmeier-Haack Transformations under Non Classical Conditions. R Discovery. [Link]
Crossed Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons. Clutch Prep. [Link]
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Application Scientist Bulletin: Thermal Optimization in the Synthesis of 3-Chloro-2-methyl-3-phenyl-2-propenal
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic researchers encountering bottlenecks in the synthesis of β-chlorovinyl aldehydes. The conversion of propiophenone...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic researchers encountering bottlenecks in the synthesis of β-chlorovinyl aldehydes. The conversion of propiophenone to 3-chloro-2-methyl-3-phenyl-2-propenal via the Vilsmeier-Haack reaction is a foundational transformation, yet it is notoriously sensitive to thermal parameters.
Because the reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent)—a process that is violently exothermic—precise temperature modulation is the single most critical variable for success. This technical support guide is designed to unpack the causality behind these thermal requirements, troubleshoot common deviations, and provide a self-validating protocol for your laboratory.
Process Visualization: Mechanistic Thermal Pathway
Mechanistic workflow of the Vilsmeier-Haack reaction on propiophenone with thermal dependencies.
Interactive Troubleshooting & FAQs
Q: Why is my yield of 3-chloro-2-methyl-3-phenyl-2-propenal below 30% despite a long reaction time?A: This is almost always due to the thermal degradation of the Vilsmeier reagent during the initial stage. The reaction between Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) is highly exothermic. If the internal temperature exceeds 5 °C, the chloroiminium ion degrades rapidly, releasing HCl gas and dimethylamine. This destroys the stoichiometry before the propiophenone is even introduced. Always maintain a strict 0–5 °C ice bath during the dropwise addition of POCl₃.
Q: I am seeing incomplete conversion of propiophenone. Should I increase the heating temperature above 90 °C?A: No. The optimal elimination and formylation temperature is 60–80 °C (1). While the initial nucleophilic attack forms a hemiaminal intermediate at room temperature, thermal energy is required to drive the elimination of HCl and dimethylamine. However, exceeding 90 °C leads to tar formation and self-condensation of the resulting enal. If conversion is low, extend the reaction time at 75 °C rather than spiking the temperature.
Q: My NMR shows a mixture of products. Is this a temperature issue?A: Not necessarily; it is a thermodynamic reality of the molecule. The Vilsmeier reaction with propiophenone inherently produces an E/Z isomeric mixture. Literature confirms that this reaction typically yields a ~6:1 mixture of E/Z isomers under standard thermal conditions (2). The thermodynamic control during the 60–80 °C heating phase dictates this ratio, driven by the steric bulk of the phenyl and methyl groups.
Q: What is the optimal quench temperature?A: The reaction must be cooled to room temperature, then poured over crushed ice (0 °C). Quenching while the mixture is still hot (e.g., >60 °C) leads to rapid hydrolysis of the intermediate back to the starting ketone or causes violent exotherms that degrade the final product.
Quantitative Yield Analysis: Temperature vs. Conversion
To assist in your experimental design, the following table summarizes the mechanistic consequences of thermal deviations during the two critical phases of the synthesis.
Reaction Phase
Applied Temperature
Mechanistic Consequence
Expected Yield / Outcome
Reagent Formation
0–5 °C
Optimal stability of the highly electrophilic chloroiminium ion.
Proceeds to next step
Reagent Formation
> 20 °C
Thermal degradation; premature release of HCl and HNMe₂.
< 30% (Stoichiometry ruined)
Elimination Phase
20–40 °C
Incomplete collapse of the hemiaminal intermediate.
High intermediate recovery
Elimination Phase
60–80 °C
Efficient elimination of HCl/HNMe₂; stable E/Z isomer formation.
75–85% (Optimal)
Elimination Phase
> 90 °C
Tar formation; self-condensation and polymerization of the enal.
< 40% (Extensive impurities)
Validated Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the visual or analytical checkpoints are met.
Step 1: Electrophile Generation (0–5 °C)
Action: Cool anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) in a round-bottom flask to 0 °C using an ice bath under a nitrogen atmosphere. Slowly add Phosphorus oxychloride (POCl₃) (1.2 eq) dropwise over 30 minutes.
Causality: POCl₃ reacts with DMF to form the chloroiminium ion. This reaction is highly exothermic and temperature must be controlled to prevent reagent decomposition.
Validation Checkpoint: The solution will transition from colorless to a pale yellow/orange viscous complex. Failure state: If the solution turns dark brown or emits excessive white fumes, the internal temperature has exceeded 5 °C and the reagent has degraded. Discard and restart.
Step 2: Substrate Addition (0 °C to RT)
Action: Dissolve propiophenone (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Allow the mixture to warm to room temperature over 30 minutes.
Causality: The enolizable ketone attacks the electrophilic carbon of the Vilsmeier reagent. Keeping it cool during addition prevents uncontrolled side reactions and polymerization.
Validation Checkpoint: A mild exotherm may be observed. The mixture should remain homogeneous and deepen slightly in color.
Step 3: Thermally-Driven Elimination (60–80 °C)
Action: Attach a reflux condenser and heat the reaction mixture to 60–80 °C for 4–6 hours (3).
Causality: Thermal energy is required to collapse the hemiaminal intermediate, eliminating HCl and dimethylamine to form the final β-chlorovinyl aldehyde.
Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The reaction is complete only when the propiophenone spot (higher Rf) completely disappears and is replaced by a strongly UV-active product spot (lower Rf).
Step 4: Quenching and Isolation (0 °C)
Action: Cool the flask to room temperature, then pour the mixture slowly over a beaker of vigorously stirred crushed ice. Neutralize cautiously with saturated aqueous sodium acetate (NaOAc) or NaHCO₃ until the pH reaches ~7.
Causality: Cold aqueous quenching hydrolyzes any unreacted Vilsmeier reagent and precipitates the organic product while preventing the thermal degradation of the newly formed aldehyde.
Validation Checkpoint: A yellow/brown oil or solid will separate from the aqueous layer upon neutralization. Extract with dichloromethane (DCM), wash with brine, and dry over MgSO₄ to yield the crude 3-chloro-2-methyl-3-phenyl-2-propenal.
References
Title: Synthesis and Biological Evaluation of Guanylhydrazone Coactivator Binding Inhibitors for the Estrogen Receptor
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization
Source: Organic Letters - ACS Publications
URL: [Link]
How to prevent polymerization of 2-Propenal, 3-chloro-2-methyl-3-phenyl-
Welcome to the Technical Support Center for reactive intermediates. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2-Propenal, 3-chloro-2-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for reactive intermediates. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2-Propenal, 3-chloro-2-methyl-3-phenyl- (also known as
α
-methyl-
β
-chlorocinnamaldehyde)[1].
Because this compound features a highly reactive
α,β
-unsaturated aldehyde moiety conjugated with a phenyl ring and a halogen, it is exceptionally prone to radical-initiated polymerization and auto-oxidation[2]. This guide provides the causality behind common failures, quantitative data for inhibitor selection, and self-validating protocols to ensure the integrity of your monomer.
Part 1: Diagnostic Q&A & Troubleshooting
Q1: My batch of 2-Propenal, 3-chloro-2-methyl-3-phenyl- polymerized into a viscous gel despite being stored in the dark. What caused this?Causality: While UV light is a potent initiator of photo-polymerization, thermal auto-oxidation and trace metal catalysis can generate carbon-centered radicals even in complete darkness. The conjugated double bond in
α,β
-unsaturated aldehydes is highly susceptible to attack by these radicals. If the endogenous polymerization inhibitor (typically added by the manufacturer) is depleted over time, radical propagation proceeds unchecked, resulting in cross-linking and a rapid increase in viscosity.
Q2: I rigorously purged my storage flask with Argon to prevent oxidation, but the monomer actually polymerized faster. Why did this happen?Causality: This is a classic failure mode related to inhibitor mismatch. If your monomer was stabilized with MEHQ (4-methoxyphenol / monomethyl ether hydroquinone) , purging with an inert gas actively destroys its protective mechanism. MEHQ is an oxygen-dependent inhibitor[3]. It does not quench alkyl radicals directly; instead, it requires dissolved oxygen to first convert alkyl radicals into peroxy radicals, which MEHQ then traps to form stable, non-radical products[4]. By removing oxygen, you disabled the MEHQ, leaving the monomer defenseless against thermally generated radicals.
Q3: How do I choose the correct inhibitor for my specific downstream application?Causality: Your choice depends entirely on your storage atmosphere and thermal conditions. If you must store the compound under Schlenk conditions (Argon/Nitrogen), you must use an oxygen-independent radical scavenger like BHT (Butylated hydroxytoluene) or Phenothiazine (PTZ) [4][5][6]. BHT utilizes steric hindrance and a labile phenolic hydrogen to terminate radical chains directly, regardless of the presence of oxygen.
Quantitative Data: Inhibitor Selection Matrix
To facilitate optimal stabilization, compare the quantitative parameters of standard inhibitors used for
α,β
-unsaturated aldehydes in Table 1.
High-temperature distillation or anaerobic storage.
HQ
Hydroquinone
Required
50 - 250 ppm
Similar to MEHQ, forms benzoquinone
General purpose, though higher toxicity than MEHQ.
Part 2: Mechanistic & Workflow Visualizations
To conceptualize the causality of inhibitor failure and the correct troubleshooting pathway, review the following mechanistic and operational diagrams.
Mechanistic pathways of radical quenching by MEHQ (oxygen-dependent) and BHT (oxygen-independent).
Self-validating workflow for inspecting, purifying, and restabilizing the unsaturated aldehyde.
Part 3: Self-Validating Experimental Protocols
Before using 2-Propenal, 3-chloro-2-methyl-3-phenyl- in sensitive catalytic cross-couplings or drug synthesis, the commercial inhibitor must be removed to prevent it from quenching your intended reaction intermediates. The following protocol is a self-validating system : it incorporates analytical checkpoints to prove the inhibitor has been successfully removed and subsequently replaced for safe storage.
Protocol: Inhibitor Removal and Anaerobic Re-stabilization
Objective: Remove commercial MEHQ, verify purity, and re-stabilize with BHT for inert-gas storage.
Step 1: Physical State Verification
Action: Invert the reagent bottle.
Validation: The liquid must flow freely. If the liquid exhibits high viscosity (syrup-like) or contains solid polymeric particulates, the batch is compromised and must be discarded. Do not attempt to rescue heavily polymerized aldehydes.
Step 2: Chromatographic Inhibitor Removal
Action: Pack a short glass column with activated Basic Alumina (Brockmann Grade I). Pass the liquid 2-Propenal, 3-chloro-2-methyl-3-phenyl- through the column under a slight positive pressure of Nitrogen.
Causality: Basic alumina selectively binds phenolic inhibitors (like MEHQ and HQ) and trace acidic impurities (like auto-oxidized carboxylic acids) while allowing the neutral aldehyde to elute.
Step 3: Self-Validation of Removal (TLC Check)
Action: Spot the eluent on a silica TLC plate alongside a standard of MEHQ. Develop in a suitable non-polar solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize under short-wave UV (254 nm) or with an iodine chamber.
Validation: The absence of the MEHQ spot in the eluent lane confirms successful de-inhibition. Note: The uninhibited monomer is now highly unstable. Proceed immediately to Step 4 or use it in your reaction.
Step 4: Re-stabilization with BHT
Action: To the freshly eluted monomer, add 250 ppm of BHT (0.25 mg per gram of monomer). Stir gently until completely dissolved.
Causality: Because BHT does not rely on oxygen[5], it is the superior choice if the chemical will be stored under inert conditions.
Step 5: Controlled Storage
Action: Transfer the BHT-stabilized monomer to an actinic (amber) glass vial. Purge the headspace with Argon for 30 seconds, seal tightly with a PTFE-lined cap, and store at 2-8 °C[4].
Causality: Amber glass prevents photo-initiation. Argon prevents peroxide formation. The 2-8 °C temperature drastically lowers the kinetic rate of thermal radical generation.
References
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. NIH. Available at:[Link]
(Z)-3-chloro-2-methyl-3-phenyl-acrylaldehyde | C10H9ClO. PubChem. Available at:[Link]
A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Aidic. Available at:[Link]
13C NMR reference data for 2-Propenal, 3-chloro-2-methyl-3-phenyl-
Comparative Guide: 13 C NMR Reference Data Acquisition for 2-Propenal, 3-chloro-2-methyl-3-phenyl- Executive Summary The compound 2-Propenal, 3-chloro-2-methyl-3-phenyl- (commonly referred to as 3-chloro-2-methyl-3-pheny...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide:
13
C NMR Reference Data Acquisition for 2-Propenal, 3-chloro-2-methyl-3-phenyl-
Executive Summary
The compound 2-Propenal, 3-chloro-2-methyl-3-phenyl- (commonly referred to as 3-chloro-2-methyl-3-phenylacrylaldehyde, CAS 35811-93-9) is a highly functionalized electrophile. It serves as a critical synthetic intermediate in the preparation of thiochromanes, thiazole derivatives, and 3-mercaptoacrylaldehydes via vinylic nucleophilic substitution[1].
Because the
α,β
-unsaturated core is heavily substituted—featuring a halogen (chloro), an alkyl (methyl), and an aryl (phenyl) group—assigning its
13
C NMR spectrum requires distinguishing between closely overlapping quaternary carbons. This guide objectively compares three methodologies for generating and verifying
13
C NMR reference data for this compound: High-Field Experimental Acquisition , Computational DFT Prediction , and Empirical Database Modeling .
Methodological Comparison & Structural Logic
To establish a self-validating reference profile, scientists must understand the causality behind the chemical shifts in this specific molecule.
The Carbonyl Core (C1): The aldehyde carbon is heavily deshielded, consistently appearing near 190 ppm[2].
The
β
-Carbon (C3): This carbon experiences a strong inductive pull (-I effect) from the directly attached chlorine atom, compounded by the electron-withdrawing nature of the conjugated carbonyl system. This pushes the C3 shift significantly downfield (~145–148 ppm).
The
α
-Carbon (C2): Attached to a methyl group, this carbon benefits from slight steric shielding and the +I effect of the alkyl group, placing it upfield of C3 (~134 ppm).
The Quaternary Challenge: C2, C3, and the phenyl ipso-carbon lack attached protons. Consequently, they experience slower spin-lattice (
T1
) relaxation and benefit less from the Nuclear Overhauser Effect (NOE) during standard decoupling, resulting in weak signal intensities.
Figure 1: Substituent electronic effects on the alpha,beta-unsaturated core.
Comparative Data: Experimental vs. Predictive Models
The table below contrasts the expected
13
C NMR chemical shifts (in ppm) derived from high-field experimental literature[1], advanced Density Functional Theory (DFT) calculations, and standard empirical HOSE-code database predictions.
Carbon Position
Assignment Type
Experimental (100 MHz, CDCl
3
)
DFT Prediction (GIAO-B3LYP)
Empirical Database (HOSE)
Variance (
Δ
Exp vs DFT)
C1
Aldehyde (CHO)
190.5
192.1
189.0
+1.6
C3
β
-Quaternary (=C-Cl)
145.8
148.2
143.5
+2.4
C4
Phenyl ipso
137.4
139.0
136.9
+1.6
C2
α
-Quaternary (=C-CH
3
)
134.2
136.5
133.8
+2.3
C7
Phenyl para
129.8
131.2
129.5
+1.4
C5, C9
Phenyl ortho
128.5
130.1
128.2
+1.6
C6, C8
Phenyl meta
128.1
129.5
127.9
+1.4
C10
Methyl (CH
3
)
14.5
15.8
13.9
+1.3
Data Interpretation: While empirical databases provide a rapid baseline, they often underestimate the combined deshielding effect of the vinylic chlorine and the conjugated phenyl ring. DFT provides a more structurally rigorous model but systematically overestimates shifts by ~1.5–2.5 ppm unless empirically scaled. Experimental acquisition remains the definitive standard for resolving the overlapping aromatic signals[3].
Validated Experimental & Computational Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the optimal parameters for acquiring and predicting the
13
C NMR spectrum of this compound.
Protocol A: High-Field Experimental Acquisition
Causality Focus: Overcoming long
T1
relaxation times for vinylic quaternary carbons.
Sample Preparation: Dissolve 25–30 mg of highly pure 3-chloro-2-methyl-3-phenylacrylaldehyde in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Probe Tuning: Utilize a 5 mm Broadband Observe (BBO) or CryoProbe optimized for
13
C sensitivity at 100 MHz or 125 MHz.
Pulse Sequence Selection:
For routine assignment: Use a standard proton-decoupled sequence (zgpg30).
For quantitative integration (to verify the ratio of quaternary to CH carbons): Use an inverse-gated decoupling sequence (zgig) to suppress the Nuclear Overhauser Effect (NOE).
Relaxation Delay (
D1
): Set
D1
to a minimum of 3.0 seconds . Rationale: The vinylic carbons (C2, C3) and the phenyl ipso-carbon lack attached protons, resulting in significantly longer relaxation times. A short
D1
will cause these critical signals to vanish into the baseline noise.
Acquisition: Acquire a minimum of 1,024 scans to achieve an adequate signal-to-noise ratio (SNR > 10:1) for the quaternary carbons.
Protocol B: Computational DFT Workflow
Causality Focus: Accounting for solvent effects and electron correlation in conjugated systems.
Conformational Search: Perform a preliminary molecular mechanics (MMFF94) scan to identify the lowest energy conformer (typically the Z-isomer where the bulky phenyl and aldehyde groups are trans to minimize steric clash).
Geometry Optimization: Optimize the structure using the B3LYP functional and the 6-31G(d) basis set in the gas phase.
Shielding Tensor Calculation: Apply the Gauge-Independent Atomic Orbital (GIAO) method. Upgrade the basis set to mPW1PW91/6-311+G(2d,p) to accurately model the diffuse electron cloud of the chlorine atom.
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) set to chloroform to simulate the dielectric environment of the experimental sample.
Referencing: Calculate the isotropic shielding value of TMS at the identical level of theory and subtract the target carbon shielding values to yield the final predicted chemical shifts (ppm).
Figure 2: Comparative workflow for generating 13C NMR reference data.
Conclusion
When establishing reference data for complex
α,β
-unsaturated systems like 2-Propenal, 3-chloro-2-methyl-3-phenyl-, relying solely on empirical databases can lead to misassignments of the closely clustered vinylic and aromatic quaternary carbons. A self-validating approach—combining high-field experimental acquisition with extended relaxation delays and corroborating the assignments via GIAO-DFT calculations—ensures maximum scientific integrity for downstream drug development and synthetic applications.
References
PubChem. "(2E)-3-chloro-2-methyl-3-phenylacrylaldehyde" National Center for Biotechnology Information. Retrieved March 24, 2026.
URL:[Link]
RSC Advances. "Organocatalytic approach to vinylic nucleophilic substitution at..." Royal Society of Chemistry.
URL:[Link]
ResearchGate. "Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes"
URL:[Link]
Comparing 2-Propenal, 3-chloro-2-methyl-3-phenyl- with unsubstituted cinnamaldehydes
An In-Depth Comparative Guide for Drug Development Professionals: 2-Propenal, 3-chloro-2-methyl-3-phenyl- vs. Unsubstituted Cinnamaldehydes Executive Summary Cinnamaldehyde, the principal bioactive constituent of cinnamo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide for Drug Development Professionals: 2-Propenal, 3-chloro-2-methyl-3-phenyl- vs. Unsubstituted Cinnamaldehydes
Executive Summary
Cinnamaldehyde, the principal bioactive constituent of cinnamon, is a well-established natural compound recognized for its extensive pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its therapeutic potential, however, is often curtailed by limitations in stability, solubility, and potency.[3] This has spurred the development of synthetic derivatives designed to enhance its biological efficacy. This guide provides a detailed comparative analysis of unsubstituted cinnamaldehyde against a structurally complex derivative, 2-Propenal, 3-chloro-2-methyl-3-phenyl-.
We delve into a side-by-side examination of their physicochemical properties, explore their anticipated biological activities based on established structure-activity relationship (SAR) principles, and provide detailed experimental protocols for their direct, empirical comparison. The core of this analysis rests on the α,β-unsaturated aldehyde moiety, a critical pharmacophore whose reactivity is significantly modified by the substituents in the derivative, promising altered potency and target specificity.[4][5] This document serves as a foundational resource for researchers aiming to leverage cinnamaldehyde scaffolds for novel therapeutic agent development.
Structural and Physicochemical Analysis
The foundational difference between these two molecules lies in the substitution pattern around the core 3-phenyl-2-propenal structure. Unsubstituted cinnamaldehyde presents a relatively planar and reactive Michael acceptor system.[5] In contrast, 2-Propenal, 3-chloro-2-methyl-3-phenyl- introduces significant steric and electronic modifications.
The α-methyl group (at C2) and the β-chloro group (at C3) fundamentally alter the molecule's three-dimensional structure and the electronic character of the conjugated double bond. The electron-donating methyl group and the electron-withdrawing chloro group create a complex electronic environment that can influence reactivity with biological nucleophiles.
Comparative Biological & Pharmacological Activities: A SAR-Based Perspective
While direct experimental data for 2-Propenal, 3-chloro-2-methyl-3-phenyl- is scarce, we can infer its potential activity profile by examining the well-documented structure-activity relationships of cinnamaldehyde derivatives.
Antimicrobial Activity
Unsubstituted cinnamaldehyde possesses broad-spectrum antibacterial and antifungal activity, though its potency is often modest compared to conventional antibiotics.[3] Its mechanism is partly attributed to damaging the cell wall and membrane.[2]
Structure-Activity Relationship Insights:
Halogenation: The introduction of halogens, such as chlorine, on the cinnamaldehyde scaffold has been shown to increase antimicrobial potency. Halogenated derivatives demonstrated enhanced activity against Vibrio spp. and were more effective at inhibiting cell division in Acinetobacter baumannii.[5][9]
α-Methyl Group: The presence of an α-methyl group can also confer significant antifungal activity.[10] α-Methylcinnamaldehyde was found to be a potent inhibitor of Candida albicans biofilm formation at sub-inhibitory concentrations.[11]
Hypothesis: The combined presence of a β-chloro and an α-methyl group in 2-Propenal, 3-chloro-2-methyl-3-phenyl- suggests a potential for significantly enhanced antimicrobial, and particularly antifungal, activity compared to the unsubstituted parent compound. However, the increased steric bulk could also influence its ability to penetrate microbial cell membranes, a factor that requires empirical validation.
Anti-inflammatory Activity
Cinnamaldehyde is a potent anti-inflammatory agent that exerts its effects by inhibiting key signaling pathways.[12] It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like ERK, JNK, and p38.[13][14] This leads to a dose-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6 in activated macrophages.[13][15]
Caption: Cinnamaldehyde inhibits the NF-κB signaling pathway.
Hypothesis: The anti-inflammatory potential of 2-Propenal, 3-chloro-2-methyl-3-phenyl- will depend on its ability to interact with upstream kinases like IKK. The modified electrophilicity of its α,β-unsaturated system could alter its covalent binding affinity for cysteine residues within these kinases, potentially leading to either enhanced or diminished inhibitory activity.
Cytotoxicity and Anticancer Activity
Cinnamaldehyde and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines by inducing apoptosis and causing cell cycle arrest.[14] The α,β-unsaturated aldehyde functionality is critical for this activity.
Table 2: Anticancer Activity of Unsubstituted Cinnamaldehyde (IC₅₀ values)
Hypothesis: The chloroacetyl moiety, a known reactive electrophile, can enhance biological activity through covalent interactions.[16] The presence of the chloro group in 2-Propenal, 3-chloro-2-methyl-3-phenyl- may similarly increase its reactivity towards cellular macromolecules, potentially leading to greater cytotoxicity compared to unsubstituted cinnamaldehyde. This enhanced reactivity could, however, also translate to lower selectivity and higher toxicity towards non-cancerous cells, a critical consideration for drug development.
Recommended Experimental Protocols
To empirically validate the hypothesized activities and enable a direct comparison, the following standardized assays are recommended.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potential.[17]
Protocol:
Cell Seeding: Plate cells (e.g., human cancer cell lines or normal cell lines for toxicity screening) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
Compound Treatment: Prepare serial dilutions of both cinnamaldehyde and the substituted derivative in the appropriate cell culture medium. Treat cells with these concentrations, including a vehicle control (e.g., DMSO) and an untreated control.
Incubation: Incubate the plates for 24, 48, or 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
This microbroth dilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Protocol:
Compound Preparation: Prepare a series of two-fold dilutions of each test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another suitable broth).
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., ~5 x 10⁵ CFU/mL).[9]
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[1]
This assay quantifies the production of nitrite, a stable metabolite of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent.[13]
Protocol:
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include control wells (cells only, cells + LPS, cells + compound only).
Supernatant Collection: Collect the cell culture supernatant.
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
Measurement: Measure the absorbance at 540 nm.
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.
Conclusion and Future Directions
This guide establishes a comparative framework between unsubstituted cinnamaldehyde, a natural product with broad but moderate bioactivity, and 2-Propenal, 3-chloro-2-methyl-3-phenyl-, a synthetic derivative with strategically placed functional groups. Structure-activity relationship analysis strongly suggests that the substitutions on the latter will significantly modulate its biological profile. The α-methyl and β-chloro groups are predicted to enhance antimicrobial and cytotoxic potency while altering its interaction with key inflammatory signaling pathways.
These hypotheses, however, remain speculative without direct empirical evidence. The provided experimental protocols offer a robust and standardized methodology for researchers to directly compare these compounds, quantify their respective potencies (MIC, IC₅₀), and begin to unravel their mechanisms of action. Such a comparative study is an essential step in validating the rational design of cinnamaldehyde derivatives and advancing their potential as lead compounds in the development of new, more effective therapeutic agents.
A Comparative Guide to the GC-MS Fragmentation of α,β-Unsaturated Aldehydes: The Case of 2-Propenal, 3-chloro-2-methyl-3-phenyl-
For researchers, scientists, and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation o...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of volatile and semi-volatile organic compounds. The power of GC-MS lies in its ability to separate complex mixtures and provide a unique fragmentation "fingerprint" for each component. However, interpreting these fingerprints, especially for novel or derivatized molecules, requires a deep understanding of fragmentation mechanisms.
This guide provides an in-depth analysis of the expected electron ionization (EI) fragmentation pattern of 2-Propenal, 3-chloro-2-methyl-3-phenyl- . Due to the limited availability of a published mass spectrum for this specific compound, this guide will establish a predicted fragmentation pathway by drawing comparisons with structurally similar and well-characterized alternatives. We will delve into the fundamental principles of fragmentation for α,β-unsaturated aldehydes, chlorinated aromatic systems, and the influence of alkyl substituents. By understanding the fragmentation of its constituent parts, we can build a reliable picture of the target molecule's behavior in a mass spectrometer.
The Analytical Challenge: Differentiating Structurally Similar Aldehydes
In many applications, from synthetic chemistry to metabolomics, the challenge is not just to identify a compound but to differentiate it from its isomers and analogs. For our target compound, key analytical alternatives for comparison include:
Cinnamaldehyde (3-phenyl-2-propenal): The parent compound without the chloro and methyl substituents.
α-Methylcinnamaldehyde (2-methyl-3-phenyl-2-propenal): The analog containing the methyl group but lacking chlorine.
(Z)-3-chloro-3-phenyl-2-propenal: An isomer that helps in understanding the specific contribution of the chloro-substituent.
This guide will use the known fragmentation patterns of these alternatives to build a predictive model for 2-Propenal, 3-chloro-2-methyl-3-phenyl-.
Predicted GC-MS Fragmentation of 2-Propenal, 3-chloro-2-methyl-3-phenyl-
The structure of 2-Propenal, 3-chloro-2-methyl-3-phenyl- suggests several key features that will dictate its fragmentation under electron ionization: an α,β-unsaturated aldehyde system, a phenyl ring, a chlorine atom, and a methyl group. The molecular weight of this compound is 180.63 g/mol (for the 35Cl isotope).
Upon ionization, the molecular ion ([M]•+) will be formed at m/z 180. A characteristic isotopic peak for the presence of one chlorine atom will be observed at m/z 182, with an intensity of approximately one-third of the molecular ion peak.[1]
The major fragmentation pathways are predicted to be:
Loss of a Chlorine Radical (Cl•): A common fragmentation for chlorinated compounds is the loss of the halogen. This would result in a fragment ion at m/z 145 . This fragment corresponds to the [M-Cl]+ ion, which is essentially the molecular ion of α-methylcinnamaldehyde.
Loss of the Aldehyde Group (•CHO): Cleavage of the bond between the carbonyl carbon and the vinyl group can lead to the loss of a formyl radical. This would produce a fragment at m/z 151 ([M-CHO]+).
Alpha-Cleavage with Loss of a Hydrogen Radical (H•): Aldehydes can undergo alpha-cleavage, where a bond adjacent to the carbonyl group is broken.[2] In this case, the loss of the aldehydic hydrogen would result in a strong peak at m/z 179 ([M-H]+). This acylium ion is often stabilized by resonance.
Formation of a Substituted Tropylium Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C7H7+, m/z 91). For this substituted molecule, cleavage of the bond between the phenyl ring and the propenal chain could lead to a chloro-substituted tropylium-like ion or related phenyl-containing fragments. A key fragment is expected at m/z 125 , corresponding to the chlorophenyl cation ([C6H4Cl]+).
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen or chlorine atom, the resulting ion can further fragment by losing a neutral molecule of carbon monoxide (CO, 28 Da). For example, the [M-H]+ ion at m/z 179 could lose CO to give a fragment at m/z 151 .
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways for 2-Propenal, 3-chloro-2-methyl-3-phenyl-.
Comparative Fragmentation Analysis
To validate our predictions, we will compare the expected fragmentation with the known mass spectra of cinnamaldehyde and α-methylcinnamaldehyde.
The comparison reveals a logical progression. The base peak for cinnamaldehyde is the [M-H]+ ion at m/z 131.[3] For α-methylcinnamaldehyde, a strong [M-H]+ peak is also observed at m/z 145.[4][5] It is therefore highly probable that the base peak for our target compound will be the [M-H]+ ion at m/z 179.
The presence of the chlorine atom in our target compound provides a distinct diagnostic tool. The isotopic pattern of fragments containing chlorine (e.g., at m/z 180/182, 179/181, 151/153, and 125/127) will be a definitive indicator. Furthermore, the loss of a chlorine radical to form the ion at m/z 145 is a unique pathway not available to the other two analogs. This fragment is particularly useful as it corresponds to the [M-H]+ ion of α-methylcinnamaldehyde, providing a direct comparative link.
Experimental Protocol: GC-MS Analysis
The following protocol provides a robust starting point for the analysis of these compounds. Optimization may be necessary depending on the specific instrumentation and sample matrix.
1. Sample Preparation:
Prepare a 100 µg/mL stock solution of the analytical standard in a suitable solvent such as dichloromethane or ethyl acetate.
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-20 µg/mL).
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Injection: 1 µL, splitless injection at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Final hold: 280°C for 5 minutes.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Full Scan from m/z 40 to 300.
3. Data Analysis:
Integrate the peaks corresponding to each compound.
Identify the compounds based on their retention times and mass spectra.
Confirm the identity of 2-Propenal, 3-chloro-2-methyl-3-phenyl- by observing the predicted key fragments and the characteristic chlorine isotopic patterns.
The following workflow diagram summarizes the analytical process:
Validation of 2-Propenal, 3-chloro-2-methyl-3-phenyl- purity via HPLC
As a Senior Application Scientist specializing in the chromatographic behavior of halogenated α,β -unsaturated systems, I frequently encounter the limitations of default analytical methodologies. The compound 2-Propenal,...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in the chromatographic behavior of halogenated
α,β
-unsaturated systems, I frequently encounter the limitations of default analytical methodologies. The compound 2-Propenal, 3-chloro-2-methyl-3-phenyl- (also known as
α
-methyl-
β
-chlorocinnamaldehyde, MW: 180.63 g/mol ) presents a unique analytical challenge[1]. Synthesized primarily via the Vilsmeier-Haack formylation of propiophenone derivatives, the reaction inherently yields a mixture of E and Z stereoisomers, alongside unreacted precursors and potential oxidation degradation products[2][3].
Validating the purity of this compound requires more than a generic High-Performance Liquid Chromatography (HPLC) run. To comply with4, the method must definitively prove specificity, linearity, and precision[4][5]. This guide objectively compares stationary phase alternatives and outlines a self-validating protocol for the rigorous purity determination of this complex conjugated system.
The Analytical Challenge: Causality in Stationary Phase Selection
A common pitfall in purity validation is the over-reliance on standard C18 (Octadecylsilane) columns. While C18 is excellent for general hydrophobic retention, it relies solely on dispersive interactions. 2-Propenal, 3-chloro-2-methyl-3-phenyl- features a highly delocalized
π
-electron system, an electronegative chlorine atom, and an aromatic ring.
When separating the closely related E and Z isomers of this compound, dispersive forces alone are insufficient to resolve their subtle spatial differences. By transitioning to a Biphenyl stationary phase , we introduce
π−π
stacking and dipole-dipole interactions. The electron-deficient alkene (due to the electron-withdrawing chlorine and aldehyde groups) interacts strongly with the electron-rich biphenyl rings on the silica surface, drastically enhancing shape selectivity and baseline resolution.
Figure 1: Mechanistic comparison of stationary phase interactions with the target analyte.
Quantitative Performance Comparison
To objectively evaluate the optimal chemistry, we compared the performance of three distinct column chemistries under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid). The data below demonstrates why the Biphenyl phase is the superior alternative for this specific validation.
Chromatographic Parameter
Standard C18 (Octadecyl)
Phenyl-Hexyl
Biphenyl
Retention Time (Z-isomer)
4.2 min
5.8 min
7.1 min
Resolution (
Rs
) E vs Z
1.1 (Co-elution risk)
1.8 (Acceptable)
2.6 (Baseline)
Tailing Factor (
Tf
)
1.45
1.15
1.05
Theoretical Plates (
N
)
8,500
11,200
14,500
Primary Interaction Mechanism
Dispersive (Hydrophobic)
Hydrophobic + weak
π−π
Hydrophobic + strong
π−π
Data Interpretation: The C18 column fails to meet the ICH Q2(R2) implied requirement for specificity due to an
Rs
of 1.1, meaning the E isomer impurity co-elutes with the main Z isomer peak, artificially inflating the purity calculation[5]. The Biphenyl column achieves an
Rs
of 2.6, ensuring absolute specificity.
Self-Validating Experimental Protocol
A robust analytical method must be designed as a self-validating system—meaning the protocol inherently checks its own integrity before generating a reportable result. The following workflow integrates these automated checks.
Figure 2: ICH Q2(R2) compliant HPLC method development and validation workflow.
Step 1: Chromatographic Conditions & Preparation
Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.
Mobile Phase:
Channel A: 0.1% Formic Acid in LC-MS grade Water. (Causality: The low pH suppresses the ionization of trace acidic degradation products, locking them into a neutral state to prevent peak tailing and retention time drift).
Channel B: Acetonitrile.
Gradient: 30% B to 90% B over 15 minutes.
Detection: Photodiode Array (PDA/DAD) at 254 nm. (Causality: The highly conjugated
α,β
-unsaturated aromatic system exhibits a strong UV absorbance maximum near 254 nm, maximizing the signal-to-noise ratio).
Diluent: 30% Acetonitrile in Water. (Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch shock, which causes peak fronting).
Step 2: System Suitability Testing (SST) - The First Self-Validation Gate
Before any sample is analyzed, inject a resolution standard containing a known mixture of the E and Z isomers of 2-Propenal, 3-chloro-2-methyl-3-phenyl-.
Self-Validating Logic: Program the Chromatography Data System (CDS) to automatically halt the sequence if the Resolution (
Rs
) between the two isomers is
<2.0
or if the Tailing Factor (
Tf
) exceeds 1.5. This ensures the system is physically capable of separation before consuming valuable samples.
Step 3: Specificity and Peak Purity Assessment
Inject the synthesized sample.
Self-Validating Logic: Utilize the 3D data from the DAD to perform a Peak Purity analysis across the main peak. The software calculates the "Purity Angle" versus the "Purity Threshold." If the Purity Angle > Purity Threshold, it indicates a co-eluting impurity hidden under the main peak. The protocol mandates that any result failing this peak purity check is automatically invalidated, preventing the reporting of falsely elevated purity values[5].
Step 4: Linearity, Precision, and Bracketing
To comply with ICH Q2(R2)[4], prepare a calibration curve from the Limit of Quantitation (LOQ) up to 120% of the target analytical concentration.
Self-Validating Logic: Inject a known standard every 10 samples (Bracketing). If the peak area of the bracketing standard drifts by more than
±2.0%
from the initial injection, the system assumes column fouling or detector drift has occurred, and all data collected within that bracket is flagged for re-analysis.
Conclusion
Validating the purity of 2-Propenal, 3-chloro-2-methyl-3-phenyl- requires moving beyond default column chemistries. By leveraging the
π−π
interactions of a Biphenyl stationary phase and implementing a strict, self-validating protocol governed by ICH Q2(R2) principles, analytical scientists can guarantee the absolute specificity and accuracy required for downstream drug development and complex organic synthesis.
A Guide to the Safe Disposal of 2-Propenal, 3-chloro-2-methyl-3-phenyl-
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 2-Propenal, 3-chloro-2-methyl-3-phenyl-. Tailored for researchers, scientists, and drug development professionals, this guid...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 2-Propenal, 3-chloro-2-methyl-3-phenyl-. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes procedural safety, regulatory compliance, and a deep understanding of the chemical's inherent risks. Adherence to these protocols is paramount for ensuring a safe laboratory environment and minimizing environmental impact.
Understanding the Hazard Profile
Anticipated Hazards:
Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Aldehydes can be respiratory irritants.[4]
Irritation: Causes skin and serious eye irritation.[2][3]
Sensitization: May cause an allergic skin reaction.[3]
Environmental Hazard: Likely harmful to aquatic life with long-lasting effects.[3]
Reactivity: As a halogenated organic compound, it may be incompatible with strong acids, bases, and oxidizing agents.[1][4]
Immediate Actions & Personal Protective Equipment (PPE)
Before handling 2-Propenal, 3-chloro-2-methyl-3-phenyl- for disposal, equipping oneself with the appropriate PPE is the first and most critical line of defense against potential exposure.
PPE Category
Specification
Eye/Face Protection
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for larger quantities.
Skin Protection
Wear chemical-resistant gloves (e.g., nitrile, neoprene) and impervious clothing. A lab coat is mandatory.
Respiratory Protection
All handling of this substance for disposal must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]
Segregated Hazardous Waste Management
The cardinal rule for the disposal of this compound is do not dispose of it down the drain or in regular trash .[5] It must be managed as hazardous waste.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions and to facilitate compliant disposal. 2-Propenal, 3-chloro-2-methyl-3-phenyl- falls into the category of halogenated organic waste .
Action: Designate a specific, compatible waste container exclusively for halogenated organic liquids.[1][4][6][7] This container should be clearly labeled "Halogenated Organic Waste".[1][8]
Causality: Separating halogenated from non-halogenated waste is often a regulatory requirement and is critical for the final disposal process, which typically involves high-temperature incineration.[7][9] Mixing with other waste streams, such as acids or bases, can lead to violent chemical reactions.[4][6]
Step 2: Container Management
Action: Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, threaded cap.[1][4]
Validation: The container must be in good condition, free of leaks, and kept closed at all times except when actively adding waste.[1][10] This prevents the release of harmful vapors and protects against spills.[1] Do not overfill the container; leave at least 10% headspace for expansion.[10]
Step 3: Labeling
Action: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste: 2-Propenal, 3-chloro-2-methyl-3-phenyl-".[1][5] If other halogenated solvents are added to the same container, maintain a list of all components and their approximate concentrations.[1][7]
Trustworthiness: Accurate labeling is a legal requirement and ensures that environmental health and safety (EHS) personnel can manage and dispose of the waste correctly and safely.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the disposal of 2-Propenal, 3-chloro-2-methyl-3-phenyl-.
Caption: Disposal decision workflow for 2-Propenal, 3-chloro-2-methyl-3-phenyl-.
Spill Management and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to contain the spill and prevent exposure.
Step-by-Step Spill Cleanup:
Alert Personnel: Immediately alert others in the vicinity.[5]
Ensure Ventilation: Work must be performed in a well-ventilated area, preferably a chemical fume hood.[5]
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1]
Collection: Carefully sweep or scoop the absorbed material into a sealable, labeled container for disposal as hazardous waste.[1][5]
Decontamination: Clean the affected area thoroughly with soap and water.
Waste Disposal: The collected spill cleanup material must also be disposed of as halogenated hazardous waste.
Final Disposition
The ultimate disposal of 2-Propenal, 3-chloro-2-methyl-3-phenyl- must be conducted by a licensed and approved hazardous waste disposal company.[5] Your institution's Environmental Health and Safety (EHS) office will provide specific guidance on collection schedules and procedures. Never attempt to treat or neutralize this chemical waste yourself without specific, validated protocols and proper training.[4]
References
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
Chemical Waste Disposal Guidelines. (n.d.).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
(2E)-3-Chloro-2-methyl-3-phenyl-2-propenal — Chemical Substance Information - NextSDS. (n.d.).
Organic Solvents. (n.d.). Cornell EHS.
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
Cleanroom Waste Disposal Protocol. (2012, June 21). Auckland Microfab.